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  • Product: 2,6-Di-tert-butyl-4-nonylphenol
  • CAS: 4306-88-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,6-di-tert-butyl-4-nonylphenol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-di-tert-butyl-4-nonylphenol, a sterically hin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-di-tert-butyl-4-nonylphenol, a sterically hindered phenolic antioxidant. The guide details its molecular structure, physicochemical characteristics, and typical applications in various industries. It also outlines a plausible synthetic route and proposes analytical methodologies for its characterization and quantification. Furthermore, this document summarizes the available toxicological and ecotoxicological data to provide a well-rounded profile of this compound for research and development purposes.

Introduction

2,6-di-tert-butyl-4-nonylphenol belongs to the class of sterically hindered phenols, which are widely recognized for their efficacy as antioxidants.[1][2] The strategic placement of bulky tert-butyl groups at the ortho positions to the hydroxyl group is a hallmark of this class of compounds. This structural arrangement enhances their antioxidant activity by stabilizing the resulting phenoxy radical through resonance and steric hindrance, which prevents it from participating in further oxidative chain reactions. The nonyl group at the para position imparts significant lipophilicity to the molecule, influencing its solubility and compatibility with various organic matrices. This makes 2,6-di-tert-butyl-4-nonylphenol a potentially valuable additive in lubricants, polymers, and fuels to prevent oxidative degradation.[1][3] This guide aims to consolidate the available technical information on 2,6-di-tert-butyl-4-nonylphenol to support its evaluation and application in research and industrial settings.

Chemical Structure and Identification

The molecular structure of 2,6-di-tert-butyl-4-nonylphenol is characterized by a phenol ring substituted with two tert-butyl groups at positions 2 and 6, and a nonyl group at position 4.

Molecular Formula: C₂₃H₄₀O[4][5]

Molecular Weight: 332.57 g/mol [4]

CAS Number: 4306-88-1[4][5]

Synonyms:

  • 4-Nonyl-2,6-di-tert-butylphenol

  • Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl-

  • ISONOX® 232[6]

Physicochemical Properties

The physical and chemical properties of 2,6-di-tert-butyl-4-nonylphenol are crucial for its handling, formulation, and application. The available data, largely from chemical supplier databases, are summarized below. It is important to note that some of these values may be predicted rather than experimentally determined.

PropertyValueReference
Physical State Liquid[6]
Boiling Point 389.6 °C at 760 mmHg[4]
Density 0.899 g/cm³[4]
Flash Point 175.8 °C[4]
Predicted logP 7.28[4]

Solubility: While specific quantitative solubility data is scarce, based on its chemical structure and high logP value, 2,6-di-tert-butyl-4-nonylphenol is expected to be readily soluble in nonpolar organic solvents such as hexane, toluene, and other hydrocarbons. Its solubility in polar solvents like methanol and ethanol is likely to be limited, and it is expected to be practically insoluble in water. The solubility of a related compound, 2,6-di-tert-butyl-4-methylphenol (BHT), is reported to be high in ethanol and vegetable oils, suggesting that 2,6-di-tert-butyl-4-nonylphenol may also exhibit some solubility in these media.[7]

Synthesis

A potential synthetic route would involve the reaction of 2,6-di-tert-butylphenol with a suitable nonyl-containing electrophile, such as 1-nonene, in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃) or a solid acid catalyst.

Synthesis Reactant1 2,6-di-tert-butylphenol Reaction Mixture Reaction Mixture Reactant1->Reaction Mixture Reactant2 1-Nonene Reactant2->Reaction Mixture Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Reaction Mixture Catalyst Product 2,6-di-tert-butyl-4-nonylphenol Reaction Mixture->Product Friedel-Crafts Alkylation

Figure 1: Proposed synthetic workflow for 2,6-di-tert-butyl-4-nonylphenol.

Proposed Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2,6-di-tert-butylphenol and a suitable anhydrous solvent (e.g., hexane or dichloromethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum trichloride) portion-wise while stirring.

  • Alkylation: Add 1-nonene dropwise from the dropping funnel to the reaction mixture at a controlled temperature (e.g., 0-10 °C).

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction by slowly adding ice-cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Disclaimer: This is a proposed protocol based on general chemical principles and has not been experimentally validated for this specific synthesis.

Spectroscopic Characterization

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.

    • Aromatic Protons: A singlet in the region of 6.8-7.2 ppm corresponding to the two equivalent protons on the phenyl ring.

    • Hydroxyl Proton: A broad singlet around 4.5-5.5 ppm, the chemical shift of which can be concentration and solvent dependent.

    • tert-Butyl Protons: A sharp singlet around 1.4 ppm, integrating to 18 protons.

    • Nonyl Chain Protons: A series of multiplets in the upfield region (0.8-2.6 ppm). A triplet around 0.9 ppm for the terminal methyl group, and a triplet around 2.5 ppm for the methylene group attached to the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton.

    • Aromatic Carbons: Signals in the range of 110-160 ppm. The carbon bearing the hydroxyl group would be the most downfield.

    • tert-Butyl Carbons: Two signals, one for the quaternary carbon around 34 ppm and one for the methyl carbons around 30 ppm.

    • Nonyl Chain Carbons: A series of signals in the aliphatic region (14-35 ppm).

5.2. Infrared (IR) Spectroscopy

The FTIR spectrum is expected to exhibit the following characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 3600-3650 cm⁻¹ for the hydroxyl group. The steric hindrance from the tert-butyl groups may result in a sharper, less hydrogen-bonded peak compared to unhindered phenols.

  • C-H Stretch (aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region.

  • C=C Stretch (aromatic): Peaks around 1600 and 1480 cm⁻¹.

  • C-O Stretch: An absorption band around 1230 cm⁻¹.

5.3. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 332. Key fragmentation patterns would likely involve the loss of a methyl group (m/z 317) and the cleavage of the nonyl chain. Predicted adducts in electrospray ionization (ESI) include [M+H]⁺ at m/z 333.31520 and [M+Na]⁺ at m/z 355.29714.[10]

Analytical Methods

The quantification and identification of 2,6-di-tert-butyl-4-nonylphenol in various matrices can be achieved using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

6.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like 2,6-di-tert-butyl-4-nonylphenol.

GCMS_Workflow Sample Sample Preparation (e.g., Extraction, Derivatization) Injection GC Injection Sample->Injection Separation GC Column Separation (e.g., HP-5ms column) Injection->Separation Detection Mass Spectrometer Detection (EI, SIM/Scan mode) Separation->Detection Analysis Data Analysis (Quantification & Identification) Detection->Analysis

Figure 2: General workflow for GC-MS analysis of 2,6-di-tert-butyl-4-nonylphenol.

Proposed GC-MS Protocol:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp at 10 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Data acquisition in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

6.2. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is another powerful technique for the analysis of phenolic antioxidants.

Proposed HPLC Protocol:

  • Column: A reverse-phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 70% acetonitrile and increase to 100% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV detector at a wavelength of approximately 280 nm.

Applications

As a sterically hindered phenol, 2,6-di-tert-butyl-4-nonylphenol is primarily used as an antioxidant to prevent the degradation of organic materials exposed to oxygen, heat, and light.[1][2][3] Its long nonyl chain enhances its solubility in hydrocarbon-based materials.

  • Lubricants: It can be added to industrial and automotive lubricants to improve their oxidative stability, extending their service life and protecting machinery from wear and corrosion.[1][11]

  • Polymers: It can be incorporated into various plastics, such as polyethylene and polypropylene, to prevent degradation during processing and to enhance the long-term stability of the final products.[8]

  • Fuels: Hindered phenols are used as stabilizers in fuels to prevent the formation of gums and deposits.

The antioxidant mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical, thereby terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by the bulky tert-butyl groups, preventing it from initiating new oxidation chains.

Toxicology and Safety

The available toxicological data for 2,6-di-tert-butyl-4-nonylphenol is limited. Safety data sheets indicate that comprehensive toxicological studies have not been conducted for many endpoints.

Human Health:

  • Acute Oral Toxicity: A UK government report cites an oral LD50 of 4,000 mg/kg bw in rats, suggesting low acute oral toxicity.[12]

  • Skin Sensitization: The compound is classified as a skin sensitizer (Category 1B), meaning it may cause an allergic skin reaction upon contact.[5][6]

  • Other Effects: Due to the lack of data, other potential health effects such as carcinogenicity, mutagenicity, and reproductive toxicity are unknown.

Environmental Fate and Ecotoxicity:

  • Persistence and Bioaccumulation: No specific data on the biodegradability or bioaccumulation potential of 2,6-di-tert-butyl-4-nonylphenol were found. However, its high predicted logP value suggests a potential for bioaccumulation.

Handling and Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area to avoid inhalation of vapors.

  • Avoid contact with skin and eyes. In case of contact, wash thoroughly with soap and water.

  • Prevent release into the environment.

Conclusion

2,6-di-tert-butyl-4-nonylphenol is a sterically hindered phenolic antioxidant with properties that make it suitable for use in a variety of industrial applications, particularly in lubricants and polymers. Its chemical structure, with two bulky tert-butyl groups and a long nonyl chain, provides a combination of antioxidant efficacy and oil solubility. While a complete experimental dataset for its physicochemical and toxicological properties is not publicly available, this guide provides a comprehensive overview based on existing information and data from analogous compounds. Further research is needed to fully characterize its spectroscopic properties, optimize its synthesis, and thoroughly evaluate its toxicological and ecotoxicological profile to ensure its safe and effective use.

References

  • Prioritisation of Alkylphenols for Environmental Risk Assessment - GOV.UK. (n.d.). Retrieved from [Link]

  • Study of Oxidative Stability of Lubricants Blended with p-Substituted Phenolic Antioxidants. (2018). Asian Journal of Chemistry, 30(9), 2080-2086. Retrieved from [Link]

  • 2,6-Di-tert-butyl-4-nonylphenol | CAS#:4306-88-1 | Chemsrc. (2025, August 20). Retrieved from [Link]

  • 2,6-DI-TERT-BUTYL-4-METHYLPHENOL - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils. (2024, March 31). MDPI. Retrieved from [Link]

  • Nonylphenols: Human health tier II assessment. (2019, March 8). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

  • NONYLPHENOL : ITS TOXIC EFFECTS ON AQUATIC ORGANISMS. (n.d.). ResearchGate. Retrieved from [Link]

  • 2,6-di-tert-butyl-4-nonylphenol (C23H40O). (n.d.). PubChemLite. Retrieved from [Link]

  • SIAM 30, 20-22 April 2010 CAN INITIAL TARGETED ASSESSMENT PROFILE CAS RN 17540-75-9 Chemical Name Phenol, 2,6-bis(1,1-dimethylet. (2010, April 22). OECD-HPV. Retrieved from [Link]

  • 4-sec-Butyl-2,6-di-tert-butylphenol | C18H30O. (n.d.). PubChem. Retrieved from [Link]

  • 2,6-di-tert-butyl-4-nonylphenol — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • A new mechanism - Key for an improved synthesis of 2,6-di-tert-butylphenol. (n.d.). ResearchGate. Retrieved from [Link]

  • Studies on Thermal Oxidation Stability of Aviation Lubricating Oils. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 2,6-DI-TERT-BUTYLPHENOL CAS N°: 128-39-2. (n.d.). Retrieved from [Link]

  • Oxidation Stability of Lubricants Measured by a PDSC Technique. (n.d.). STLE. Retrieved from [Link]

  • Oxidation inhibited mineral oil compositions. (n.d.). Google Patents.
  • Embryotoxicity of the alkylphenol degradation product 4-nonylphenol to the crustacean Daphnia magna. (2000, December 15). PubMed. Retrieved from [Link]

  • 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol. (n.d.). NIST WebBook. Retrieved from [Link]

  • Results of aquatic toxicity tests of chemicals conducted by Ministry of the Environment in Japan (- March 2018). (n.d.). Retrieved from [Link]

  • 資料3-4 既存化学物質の生態影響に関する情報. (n.d.). Retrieved from [Link]

  • 2,6-Di-tert-butyl-4-ethylphenol - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Process for the production of 2,6-di-tert-butylphenol. (n.d.). Google Patents.
  • Prolonged Toxicity Study with Daphnia Magna. (n.d.). ECETOC. Retrieved from [Link]

  • The toxic effect of 2,6-di-tert-butylphenol on embryonic development in zebrafish (Danio rerio). (2024, December 1). PubMed. Retrieved from [Link]

  • Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol. (n.d.). Google Patents.
  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 1H NMR spectrum of a pure active compound (2, 4 DTBP). (n.d.). ResearchGate. Retrieved from [Link]

  • Toxicogenomic profiling of endocrine disruptor 4-Nonylphenol in male catfish Heteropneustes fossilis with respect to gonads. (2025, April 24). PMC. Retrieved from [Link]

  • 4-butan-2-yl-2,6-ditert-butylphenol - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • 2,6-ジ-tert-ブチル-4-sec-ブチルフェノール. (n.d.). Retrieved from [Link]

  • 4-sec-ブチル-2,6-ジ-tert-ブチルフェノール. (2024, March 29). Retrieved from [Link]

  • 2,6-Di-tert-butylphenol. (n.d.). Wikipedia. Retrieved from [Link]

  • 11 2,6‐ジ‐t‐ブチル‐4‐メチルフェノール. (n.d.). 環境省. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-di-tert-butyl-4-nonylphenol

Executive Summary This technical guide provides a comprehensive framework for the spectroscopic characterization of 2,6-di-tert-butyl-4-nonylphenol, a sterically hindered phenolic compound of significant industrial inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2,6-di-tert-butyl-4-nonylphenol, a sterically hindered phenolic compound of significant industrial interest. The guide is designed for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep understanding of the structural elucidation of this molecule. We present detailed, field-proven methodologies for Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust, predictive analysis of its ¹H NMR, ¹³C NMR, and FTIR spectral characteristics. The protocols and interpretations herein are designed to be self-validating, ensuring scientific integrity and trustworthiness.

Introduction to 2,6-di-tert-butyl-4-nonylphenol

Chemical Structure and Properties

2,6-di-tert-butyl-4-nonylphenol is an organic compound characterized by a phenol ring substituted with two bulky tert-butyl groups at the ortho positions (2 and 6) and a nonyl group at the para position (4).[1][2] The extensive steric hindrance provided by the tert-butyl groups flanking the hydroxyl moiety is a defining feature of this molecule, significantly influencing its chemical reactivity and physical properties. This structural arrangement makes the hydroxyl proton less accessible, which is a key factor in its primary application as an antioxidant.

Molecular Diagram and Numbering Scheme

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-25 mg for ¹H, ~50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Insert Sample into Spectrometer filter->load_sample setup_exp Set Up Experiment (¹H, ¹³C, etc.) load_sample->setup_exp acquire Acquire Data setup_exp->acquire process_fid Process FID (Fourier Transform) acquire->process_fid phase_correct Phase Correction process_fid->phase_correct integrate Integration & Peak Picking phase_correct->integrate Analysis & Interpretation Analysis & Interpretation integrate->Analysis & Interpretation

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,6-di-tert-butyl-4-nonylphenol, FTIR is ideal for confirming the presence of the hydroxyl (O-H) group, the aromatic ring, and the aliphatic (C-H) chains.

  • Technique Selection: For a viscous liquid like 2,6-di-tert-butyl-4-nonylphenol, the Attenuated Total Reflectance (ATR) technique is highly recommended. [3][4]ATR requires minimal sample preparation and is easy to clean. [3]

  • Sample Application:

    • Ensure the ATR crystal (commonly diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of the sample directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.

FTIR-ATR Analysis Workflow

FTIR_ATR_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Sample to Crystal background_scan->apply_sample acquire_sample Acquire Sample Spectrum apply_sample->acquire_sample process_data Process Data (Baseline Correction, etc.) acquire_sample->process_data analyze Analyze Spectrum process_data->analyze

Sources

Foundational

Thermal Stability and Degradation Profiling of 2,6-Di-tert-butyl-4-nonylphenol (DBNP) in Advanced Formulations

Executive Summary For researchers and drug development professionals working with high-temperature processing techniques—such as Hot-Melt Extrusion (HME) or polyolefin-based packaging—controlling oxidative degradation is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals working with high-temperature processing techniques—such as Hot-Melt Extrusion (HME) or polyolefin-based packaging—controlling oxidative degradation is a critical formulation parameter. 2,6-Di-tert-butyl-4-nonylphenol (DBNP) , commonly known by its CAS number 4306-88-1[1],[2], is a sterically hindered phenolic antioxidant that offers superior thermal stability and lower volatility compared to traditional antioxidants like Butylated Hydroxytoluene (BHT).

This whitepaper provides an in-depth technical analysis of DBNP’s thermal degradation kinetics, its mechanistic advantages, and field-proven analytical protocols for evaluating its stability in complex matrices.

Mechanistic Foundations of Thermal Stabilization

During the thermal processing of polymers or lipid-based excipients, heat and shear stress initiate auto-oxidation, generating highly reactive peroxy radicals (ROO•). Unchecked, these radicals propagate chain scission or cross-linking, ultimately degrading the Active Pharmaceutical Ingredient (API) or the structural integrity of the polymer.

DBNP functions as a primary antioxidant by interrupting this propagation phase. The molecule features a phenol ring with two bulky tert-butyl groups at the ortho (2,6) positions and a nonyl aliphatic chain at the para (4) position.

The Causality of Steric Hindrance: When DBNP encounters a peroxy radical, it donates a hydrogen atom from its hydroxyl group to neutralize the radical into a stable hydroperoxide (ROOH). The resulting DBNP phenoxy radical is sterically shielded by the adjacent tert-butyl groups. This steric bulk physically prevents the phenoxy radical from participating in unwanted secondary reactions (such as coupling with polymer chains), rendering it a stable, dead-end intermediate. Each DBNP molecule is capable of scavenging two radicals[3],[4].

G ROO Peroxy Radical (ROO•) TS H-Atom Transfer (Transition State) ROO->TS attacks DBNP DBNP (Hindered Phenol) DBNP->TS donates H• ROOH Hydroperoxide (ROOH) TS->ROOH neutralized Phenoxy Phenoxy Radical (Sterically Shielded) TS->Phenoxy stable intermediate

Figure 1: Radical scavenging mechanism of DBNP via hydrogen atom transfer.

Comparative Thermal Degradation Kinetics

A major limitation of traditional antioxidants like BHT is their high volatility. BHT (Molecular Weight: 220.35 g/mol ) exhibits a 5 wt% loss at approximately 90 °C and a 90 wt% loss at 142 °C[4],[5]. Because pharmaceutical HME and polyolefin compounding often occur between 150 °C and 200 °C, BHT rapidly volatilizes (fumes) out of the extruder. This leaves the polymer melt unprotected and causes severe dosing inconsistencies.

By substituting the methyl group of BHT with a heavier nonyl chain, DBNP achieves a molecular weight of 332.57 g/mol —an increase of over 50%[3],[4]. This structural modification transforms the antioxidant into a viscous liquid at room temperature with a significantly higher degradation temperature. The liquid state ensures homogeneous dispersion within polymer melts, while its high molecular weight drastically reduces Volatile Organic Compound (VOC) emissions and fuming during extrusion[4],[6].

Data Presentation: Thermal Properties Comparison
Property / MetricButylated Hydroxytoluene (BHT)2,6-Di-tert-butyl-4-nonylphenol (DBNP)
CAS Number 128-37-04306-88-1
Molecular Weight 220.35 g/mol 332.57 g/mol
Physical State (at 25°C) Volatile SolidViscous Liquid
Radical Scavenging Capacity 2 radicals per molecule2 radicals per molecule
5% Weight Loss Temp (TGA) ~90 °C> 180 °C (Low Volatility)
90% Weight Loss Temp (TGA) ~142 °C> 250 °C
Processing Fuming Risk High (Evaporates during HME)Low (Stable in polymer melt)

Experimental Protocol: TGA and DSC Workflow

To validate the thermal stability of DBNP for regulatory submissions (e.g., IND/NDA formulation data), researchers must employ a self-validating Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) protocol. The following methodology is adapted from[7] and is designed to isolate purely thermal degradation from oxidative degradation.

Step-by-Step Methodology
  • Instrument Calibration:

    • Action: Calibrate the TGA balance using certified weights and the temperature thermocouple using Curie point standards (e.g., Nickel, Iron).

    • Causality: Ensures that the recorded degradation onset temperatures are absolute and reproducible across different laboratory sites.

  • Sample Preparation:

    • Action: Weigh 5.0 to 10.0 mg of DBNP into a high-purity Alumina (Al₂O₃) crucible.

    • Causality: Alumina is chosen over Platinum (Pt) because Pt can act as a catalyst at elevated temperatures, artificially lowering the apparent degradation temperature of phenolic compounds.

  • Atmosphere Control:

    • Action: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes prior to heating.

    • Causality: An inert N₂ atmosphere suppresses oxidation, allowing the analyst to measure the true thermal volatilization/pyrolysis threshold of DBNP without interference from oxidative mass gain.

  • Thermal Ramping:

    • Action: Heat the sample from 25 °C to 600 °C at a controlled rate of 10 °C/min.

    • Causality: A 10 °C/min rate provides the optimal balance between signal resolution and experimental duration. Faster rates (e.g., 20 °C/min) can induce thermal lag between the furnace and the sample, artificially inflating the recorded degradation temperature.

  • Data Analysis:

    • Action: Calculate the T5%​ (temperature at 5% mass loss) and T50%​ (temperature at 50% mass loss) using the first derivative of the TGA curve (DTG).

TGA_Workflow S1 1. Sample Preparation Weigh 5-10 mg in Al2O3 pan S2 2. Atmosphere Control Purge N2 at 50 mL/min S1->S2 S3 3. Thermal Ramping Heat at 10°C/min to 600°C S2->S3 S4 4. Data Acquisition Record Mass Loss & Heat Flow S3->S4 S5 5. Kinetic Analysis Determine 5% / 50% Weight Loss S4->S5

Figure 2: Standardized TGA/DSC workflow for evaluating DBNP thermal stability.

Applications in Drug Development & Excipient Stability

Hot-Melt Extrusion (HME)

In the development of amorphous solid dispersions (ASDs) via HME, APIs and polymeric excipients are subjected to high shear and temperatures. The liquid nature and high thermal stability of DBNP allow it to be precisely metered into the extruder via liquid injection pumps. It remains stable within the melt, acting as a robust [6],[8] and preventing the thermal degradation of oxidation-sensitive APIs.

Extractables and Leachables (E&L) Profiling

DBNP is heavily utilized as a stabilizer in polyolefin-based primary packaging (e.g., IV bags, blister films)[7]. Understanding its thermal degradation temperature is vital for E&L scientists. If packaging is subjected to terminal sterilization (e.g., autoclaving at 121 °C), DBNP's high thermal threshold ensures it does not break down into smaller, highly mobile degradation byproducts that could leach into the drug product.

References

  • PubChem. "Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl- | C23H40O". National Institutes of Health (NIH). URL:[Link]

  • EPA Substance Registry Services. "Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl- (DTXSID4063404)". Environmental Protection Agency. URL:[Link]

  • Karian, Harutun. "Handbook of Polypropylene and Polypropylene Composites, 2nd Edition". Dokumen.pub / Marcel Dekker, Inc. URL:[Link]

  • Addivant USA, LLC. "Polyurethane scorch inhibitor (US20150307676A1)". Google Patents.
  • European Patent Office. "POLYOLEFIN BASED MULTILAYER FILM WITH A HYBRID BARRIER LAYER (EP3863850B1)". Google Patents.

Sources

Exploratory

The Solvation Dynamics of 2,6-di-tert-butyl-4-nonylphenol in Organic Matrices: A Technical Guide for E&L and Formulation Scientists

Introduction: Molecular Architecture and Solvation Thermodynamics In the realm of polymer additives, stabilizers, and extractables and leachables (E&L) profiling, 2,6-di-tert-butyl-4-nonylphenol (CAS: 4306-88-1) —often u...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Molecular Architecture and Solvation Thermodynamics

In the realm of polymer additives, stabilizers, and extractables and leachables (E&L) profiling, 2,6-di-tert-butyl-4-nonylphenol (CAS: 4306-88-1) —often utilized as a liquid phenolic antioxidant for polyols and polyurethane foams—presents a unique analytical challenge [1]. With a molecular weight of 332.56 g/mol and an empirical formula of C23H40O, its solubility profile is entirely dictated by its highly specialized molecular architecture [3].

From a thermodynamic perspective, the solvation of this molecule is governed by two primary structural features:

  • Steric Shielding: The two bulky tert-butyl groups at the ortho (2,6) positions create massive steric hindrance around the phenolic hydroxyl (-OH) group. This physical barrier severely restricts the molecule's ability to act as a hydrogen bond donor or acceptor with protic solvents.

  • Hydrophobic Drag: The long nonyl chain (-C9H19) at the para (4) position introduces a massive hydrophobic surface area.

The Causality of its Solubility: Because the steric hindrance prevents the formation of a stable hydrogen-bonded hydration shell, the entropic penalty of introducing this molecule into water is insurmountable, resulting in an aqueous solubility of merely ~376.3 µg/L at 20°C [4]. Consequently, the molecule exhibits an extreme affinity for organic solvents (LogP ~6.5 to 9.5), where solvation is driven by favorable London dispersion forces and hydrophobic interactions [3, 4].

Quantitative Solubility Profile in Organic Solvents

For scientists developing chromatographic methods or extraction protocols, selecting the correct organic solvent is critical to prevent analyte precipitation and ensure quantitative recovery. The table below summarizes the solubility behavior of 2,6-di-tert-butyl-4-nonylphenol across various solvent classes.

Solvent MatrixPolarity IndexDielectric Constant (ε)Estimated SolubilityMechanistic Rationale for Solvation
Hexane / Heptane 0.1~1.9Excellent (>100 mg/mL)Optimal matrix. Strong London dispersion forces align with the nonyl tail. Used as a standard matrix for commercial reference materials [2].
Toluene 2.42.38Excellent (>100 mg/mL)Favorable π-π stacking interactions with the phenol ring, combined with high lipophilicity.
Dichloromethane (DCM) 3.18.93Excellent (>100 mg/mL)High volumetric solvation capacity for bulky, sterically hindered organic molecules.
Methanol / Ethanol 5.1 / 5.232.7 / 24.5Moderate (~10-50 mg/mL)Soluble, but the steric hindrance of the tert-butyl groups limits H-bonding. Solvation relies on the interaction with the solvent's alkyl backbone.
Water 10.280.1Insoluble (~376 µg/L)Extreme entropic penalty; inability to form a stable hydration network [4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure the data generated is inherently trustworthy.

Protocol 3.1: Gravimetric & Chromatographic Determination of Thermodynamic Solubility

Purpose: To determine the absolute saturation limit of 4306-88-1 in a target organic solvent.

  • Preparation of the Saturated System: Add an excess amount (e.g., 500 mg) of neat 2,6-di-tert-butyl-4-nonylphenol to a 10 mL amber glass vial containing 5 mL of the target organic solvent (e.g., Hexane).

    • Causality: Amber glass prevents UV-induced oxidative degradation of the phenol ring during the equilibration phase.

  • Thermodynamic Equilibration: Seal the vial and agitate on an orbital shaker at a constant 25.0 ± 0.1 °C for 48 hours.

    • Causality: 48 hours is required to transition from kinetic solubility (which can be artificially high due to supersaturation) to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C.

    • Causality: Centrifugation strictly pellets undissolved micro-particulates. If filtered instead, the highly lipophilic nonyl chain could adsorb onto the filter membrane, falsely lowering the measured solubility.

  • Dilution and Quantification: Extract exactly 100 µL of the supernatant, dilute 1:1000 in the mobile phase, and spike with an internal standard (e.g., a deuterated alkylphenol). Quantify via HPLC-UV (at ~275 nm) or LC-MS/MS.

    • Self-Validation: The internal standard corrects for any volumetric errors during the massive dilution step, ensuring the final calculated concentration is highly accurate.

Protocol 3.2: Organic Solvent Extraction for E&L Profiling

Purpose: To quantitatively extract 4306-88-1 from a polyurethane medical device component.

  • Matrix Comminution: Cryomill the polyurethane sample into particles <1 mm in diameter.

    • Causality: Cryomilling prevents thermal degradation of the antioxidant while maximizing the surface area-to-volume ratio for solvent penetration.

  • Solvent Addition & Spiking: Weigh 1.0 g of the milled polymer into a borosilicate vial. Add 10 mL of Dichloromethane (DCM) and spike with 50 µg of surrogate standard (e.g., 2,4-di-tert-butylphenol).

  • Ultrasonic Assisted Extraction (UAE): Sonicate the mixture for 60 minutes at 30°C.

    • Causality: DCM swells the polyurethane matrix, allowing the ultrasonic cavitation bubbles to penetrate the polymer network and aggressively partition the highly soluble 4306-88-1 into the liquid phase.

  • Filtration and Analysis: Filter the extract through a 0.22 µm PTFE syringe filter directly into an autosampler vial for GC-MS analysis.

    • Self-Validation: The recovery of the surrogate standard must fall between 85-115%. If it drops below this threshold, it indicates incomplete matrix swelling or analyte loss, invalidating the run and prompting a re-extraction.

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow and self-validating checkpoints of the E&L extraction protocol described above.

G Start Polymer Matrix (Contains 4306-88-1) Solvent Organic Solvent Addition (DCM / Hexane) Start->Solvent Extraction Ultrasonic Extraction (Controlled Temp) Solvent->Extraction Filtration Filtration / Centrifugation (0.22 µm PTFE) Extraction->Filtration Analysis LC-MS/MS or GC-MS Quantification Filtration->Analysis Validation Data Validation (Internal Standard Recovery) Analysis->Validation

Workflow for the organic extraction and analysis of 2,6-di-tert-butyl-4-nonylphenol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9040219, Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl-". PubChem. Available at:[Link]

Foundational

The Electron Donation Mechanism of Sterically Hindered 2,6-Di-tert-butyl-4-nonylphenol (DTBNP): A Technical Guide for Advanced Antioxidant Design

Executive Summary As a Senior Application Scientist specializing in molecular stabilization, I frequently encounter the challenge of mitigating oxidative degradation in biological membranes, lipid-based drug delivery sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in molecular stabilization, I frequently encounter the challenge of mitigating oxidative degradation in biological membranes, lipid-based drug delivery systems, and synthetic polymers. While Butylated Hydroxytoluene (BHT) remains an industry standard, its high volatility and phase limitations restrict its use in advanced applications.

Enter 2,6-di-tert-butyl-4-nonylphenol (DTBNP) , a liquid, highly lipophilic sterically hindered phenol. This whitepaper deconstructs the quantum mechanical and kinetic principles governing DTBNP's electron donation mechanism. By bridging theoretical chemistry with self-validating experimental workflows, this guide provides researchers and drug development professionals with actionable insights into harnessing DTBNP for superior radical scavenging.

The Molecular Architecture and Inductive Causality

The exceptional antioxidant efficacy of DTBNP is dictated by two synergistic structural features:

  • Steric Shielding (The Ortho Effect): The bulky tert-butyl groups at the 2 and 6 (ortho) positions physically encapsulate the phenolic hydroxyl (-OH) group. This steric hindrance prevents the resulting phenoxyl radical from participating in unwanted side reactions, such as dimerization or pro-oxidant chain propagation[1].

  • Electron-Donating Para-Substitution: The 9-carbon nonyl chain at the 4 (para) position exerts a strong positive inductive effect (+I). By pushing electron density into the aromatic ring, it increases the electron cloud density around the phenolic oxygen. This directly lowers the O-H Bond Dissociation Enthalpy (BDE), making the donation of a hydrogen atom or an electron thermodynamically highly favorable[2].

Quantum Mechanical Basis of Electron Donation

DTBNP neutralizes reactive oxygen species (ROS) and lipid peroxyl radicals (ROO•) through three primary mechanistic pathways. The dominant pathway is dictated by solvent polarity and the electrophilicity of the target radical:

  • Hydrogen Atom Transfer (HAT): Predominant in non-polar environments (e.g., lipid bilayers, polyolefin matrices). DTBNP donates its hydroxyl hydrogen atom and an electron in a single concerted step to the peroxyl radical[1].

  • Single Electron Transfer - Proton Transfer (SET-PT): Favored in polar media. DTBNP first donates an electron to form a radical cation, followed by rapid deprotonation to yield the phenoxyl radical[1].

  • Sequential Proton Loss Electron Transfer (SPLET): In highly basic or protic environments, the phenol first loses a proton to form a phenoxide anion, which subsequently donates an electron.

Regardless of the pathway, the resulting DTBNP phenoxyl radical is exceptionally stable. The unpaired electron is delocalized across the aromatic ring via resonance, while the ortho tert-butyl C-H bonds form intramolecular non-covalent interactions (C-H···O hydrogen bonds) with the oxygen atom, locking the radical into a low-energy, unreactive state[3].

Mechanistic Visualization

G DTBNP DTBNP (2,6-di-tert-butyl-4-nonylphenol) Complex Encounter Complex (Hydrogen Bonded) DTBNP->Complex ROO Peroxyl Radical (ROO•) ROO->Complex SET_PT SET-PT Pathway (Single Electron Transfer) Complex->SET_PT Polar Solvent HAT HAT Pathway (Hydrogen Atom Transfer) Complex->HAT Non-polar Solvent Radical Stabilized Phenoxyl Radical (Sterically Hindered) SET_PT->Radical ROOH Neutralized Hydroperoxide (ROOH) SET_PT->ROOH HAT->Radical HAT->ROOH

Mechanistic pathways (HAT vs. SET-PT) of free radical scavenging by DTBNP.

Comparative Data Analysis

To contextualize DTBNP's performance, it must be compared against unhindered phenols and the industry standard, BHT. The nonyl group significantly increases the molecular weight to 332.57 g/mol [4], transitioning the compound into a liquid state with low volatility. This is a massive advantage for high-temperature polymer processing and liposomal drug formulations[5].

PropertyUnhindered PhenolBHT (4-methyl)DTBNP (4-nonyl)
Molecular Weight ( g/mol ) 94.11220.35332.57[4]
Physical State SolidSolid (Volatile)Liquid (Low Volatility)[5]
O-H BDE (kcal/mol) ~88.3~79.5< 79.5 (Enhanced EDG)[2]
Steric Shielding NoneHighHigh
Lipophilicity (LogP) 1.46~5.1> 7.0

Self-Validating Experimental Protocols

Protocol 1: Kinetic Evaluation of Electron Transfer via DPPH Assay

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable nitrogen-centered radical. By monitoring its reduction, we can isolate the electron/hydrogen transfer rate ( k2​ ) of DTBNP without interference from transient radical decay[1].

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. (Note: Methanol's polarity ensures the SET-PT and SPLET pathways are active, providing a comprehensive measure of electron donation capacity).

  • Analyte Preparation: Prepare a stock solution of DTBNP (CAS: 4306-88-1)[4] at 1 mM in methanol. Create serial dilutions ranging from 10 µM to 100 µM.

  • Reaction Initiation: In a quartz cuvette, mix 1.5 mL of the DPPH solution with 1.5 mL of the DTBNP solution. Immediately place the sample in a UV-Vis spectrophotometer.

  • Kinetic Monitoring: Record the absorbance decay at 517 nm every 10 seconds for 30 minutes at 25°C.

  • Data Synthesis: Calculate the percentage of inhibition. Plot ln(Abst​/Abs0​) versus time to extract the pseudo-first-order rate constant, and subsequently derive the bimolecular rate constant ( k2​ ).

Protocol 2: EPR/ESR Spectroscopy for Phenoxyl Radical Stabilization

Causality: Electron Paramagnetic Resonance (EPR) directly detects unpaired electrons. This assay validates the steric shielding effect; a highly shielded radical will present a stable, non-decaying EPR signal, proving that the antioxidant does not become a pro-oxidant[3].

  • Radical Generation: Dissolve 5 mM of DTBNP in toluene (a non-polar solvent favoring the HAT pathway). Add an excess of lead dioxide (PbO₂) to chemically oxidize the phenol to its phenoxyl radical.

  • Filtration & Transfer: Filter the suspension rapidly through a 0.22 µm PTFE syringe filter directly into a standard quartz EPR capillary tube.

  • Spectral Acquisition: Insert the tube into the EPR cavity. Set the microwave frequency to ~9.8 GHz (X-band), microwave power to 2.0 mW, and modulation amplitude to 0.05 mT.

  • Spin Density Mapping: Record the spectrum. Analyze the hyperfine coupling constants ( aH​ ) resulting from the interaction of the unpaired electron with the meta-protons and the protons of the para-nonyl group. Monitor the signal intensity over 60 minutes; a stable plateau confirms successful steric hindrance and resonance stabilization.

Implications for Drug Development and Material Science

The unique electron structure variations in hindered phenolic antioxidants like DTBNP induce significant enhancements in thermo-oxidative aging performance[2]. In drug development, DTBNP's extreme lipophilicity (LogP > 7) allows it to anchor deeply within the hydrophobic tail region of lipid bilayers and liposomal delivery systems. Here, it acts as a localized electron donor, intercepting lipid peroxyl radicals before they can compromise the structural integrity of the Active Pharmaceutical Ingredient (API) carrier.

References

  • Synthesis of Liquid Antioxidant DTBNP Catalyzed by Composite Super Acid Source: ResearchGate URL
  • Oxidation of Sterically Hindered Phenols Source: ResearchGate URL
  • Source: PMC (PubMed Central)
  • Phenol, 2,6-bis(1,1-dimethylethyl)
  • Mechanism of action for tert-butylated phenolic antioxidants Source: Benchchem URL

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 2,6-Di-tert-butyl-4-nonylphenol

An In-Depth Technical Guide for Material Scientists and Drug Development Professionals Executive Summary The rational design of sterically hindered phenols is a cornerstone of modern antioxidant chemistry and rheological...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Material Scientists and Drug Development Professionals

Executive Summary

The rational design of sterically hindered phenols is a cornerstone of modern antioxidant chemistry and rheological modification. 2,6-di-tert-butyl-4-nonylphenol (CAS: 4306-88-1) represents a highly specialized molecular architecture that leverages extreme steric occlusion to dictate its 3D conformation, solid-state packing, and chemical reactivity. This whitepaper deconstructs the crystallographic properties of this compound, detailing the causal relationships between its 3D structure and its dual function as a radical scavenger and a pour point depressant.

Molecular Architecture and 3D Conformation

The structural uniqueness of 2,6-di-tert-butyl-4-nonylphenol arises from the juxtaposition of a rigid, sterically crowded headgroup and a highly flexible aliphatic tail.

  • Steric Shielding at the Phenolic Core: The molecule features two massive tert-butyl groups at the ortho positions (C2 and C6) relative to the hydroxyl (-OH) group. Rotational spectroscopy and X-ray diffraction (XRD) of analogous [1] confirm that the hydroxyl proton is locked in a planar conformation. The electron clouds of the tert-butyl methyl groups physically encapsulate the oxygen atom, creating a thermodynamic barrier that prevents classical intermolecular hydrogen bonding.

  • Aliphatic Flexibility: The nine-carbon nonyl chain at the para position (C4) introduces significant conformational entropy. Unlike rigid aromatic systems, this aliphatic tail can adopt multiple gauche and anti conformations. This flexibility is the primary driver of its high solubility in non-polar matrices and its ability to disrupt external crystal lattices [2].

Crystallographic Data and Solid-State Packing

In standard unhindered phenols (e.g., 4-nonylphenol), crystal packing is dictated by strong O-H···O hydrogen bonding, which forms infinite supramolecular chains or dimers. However, the crystallographic profile of 2,6-di-tert-butyl-4-nonylphenol is fundamentally altered by its steric bulk.

Because the -OH group is sterically occluded, the crystal lattice is stabilized almost entirely by weak van der Waals forces and London dispersion interactions between the nonyl chains. This results in a monomeric solid-state structure, characterized by a lower melting point and a highly lipophilic profile.

Quantitative Structural Comparison

To illustrate the impact of steric engineering, the table below contrasts the crystallographic and physicochemical properties of the hindered 2,6-di-tert-butyl-4-nonylphenol against its unhindered precursor.

Structural Property4-Nonylphenol (Unhindered)2,6-di-tert-butyl-4-nonylphenol (Hindered)
CAS Number 104-40-54306-88-1
Molecular Formula C₁₅H₂₄OC₂₃H₄₀O
Molecular Weight 220.36 g/mol 332.57 g/mol
Hydroxyl Accessibility High (Exposed -OH)Low (Shielded by tert-butyl groups)
Intermolecular H-Bonding Strong (Forms polymeric chains)Negligible (Monomeric in solid state)
Crystal Packing Driver Hydrogen bonding + van der WaalsPurely van der Waals / Dispersion forces
Pour Point Effect MinimalHigh (Disrupts wax crystal lattices)

Functional Implications: Mechanism of Action

The 3D structure of 2,6-di-tert-butyl-4-nonylphenol directly dictates its industrial and pharmaceutical utility.

Antioxidant Efficacy via Radical Stabilization

The steric hindrance is the causal driver of its potent antioxidant properties. When the molecule donates a hydrogen atom to neutralize a reactive oxygen species or lipid peroxyl radical (ROO•), it forms a phenoxyl radical. The massive tert-butyl groups physically block pro-oxidants from attacking the oxygen radical, granting it exceptional half-life and resonance stability [3].

Antioxidant_Mechanism R Lipid Radical (ROO•) AH 2,6-DTB-4-NP (Antioxidant) R->AH Hydrogen Abstraction A_rad Phenoxyl Radical (A•) AH->A_rad Steric Shielding ROOH Hydroperoxide (ROOH) AH->ROOH Stable Stable Products A_rad->Stable Resonance Stabilization

Radical scavenging pathway and steric stabilization of 2,6-di-tert-butyl-4-nonylphenol.

Pour Point Depression and Lattice Disruption

In complex formulations (e.g., lipid-based drug delivery systems or petrochemical lubricants), linear alkanes and waxes tend to crystallize at low temperatures, forming rigid networks. 2,6-di-tert-butyl-4-nonylphenol acts as a highly efficient pour point depressant. Its nonyl tail co-crystallizes with the host matrix, but the bulky tert-butyl headgroup creates a massive steric defect in the growing crystal lattice. This arrests further crystallization, maintaining fluid flow at sub-zero temperatures [4].

Experimental Protocols: Crystallization and SC-XRD

Obtaining diffraction-quality crystals of highly flexible, alkylated phenols requires precise thermodynamic control to overcome the entropic penalty of the nonyl chain.

Protocol 1: Synthesis and Controlled Crystallization
  • Step 1: Solvent Selection. Dissolve 50 mg of high-purity [5] in a binary solvent system (1:1 v/v hexane/dichloromethane).

    • Causality: The non-polar hexane effectively solvates the lipophilic nonyl tail, preventing premature oiling out, while DCM provides the necessary volatility for slow evaporation.

  • Step 2: Thermal Control. Place the solution in a loosely capped vial at 4 °C.

    • Causality: Low temperatures reduce the kinetic energy of the flexible nonyl chain, promoting ordered nucleation and lattice formation rather than amorphous precipitation.

  • Step 3: Harvesting. After 7-14 days, harvest the colorless crystals directly into a perfluoropolyether cryo-oil.

    • Causality: The oil protects the highly lipophilic crystal from degrading due to atmospheric moisture or rapid solvent loss.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) Validation

This protocol is designed as a self-validating system to ensure absolute structural confidence.

  • Step 1: Cryogenic Mounting. Mount a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Cryocooling to 100 K is mandatory to freeze the conformational motion of the nonyl chain, thereby reducing thermal displacement parameters (B-factors) and preventing positional disorder in the electron density map.

  • Step 2: Data Collection. Utilize Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Mo Kα minimizes absorption effects for light-atom organic molecules compared to Cu Kα, yielding higher precision in carbon-carbon bond length determination.

  • Step 3: Refinement and Validation. Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

    • Self-Validation: The structural model is only considered valid if the final R₁ factor is < 0.05 and the Goodness-of-Fit (GooF) is ~1.0, confirming that the calculated model perfectly matches the observed diffraction data.

XRD_Workflow A Sample Preparation (Slow Evaporation) B Crystal Selection (0.1 - 0.3 mm) A->B C X-Ray Diffraction (Mo Kα radiation) B->C D Data Reduction (Integration & Scaling) C->D E Structure Solution (Direct Methods) D->E F Refinement (Least-Squares on F^2) E->F

SC-XRD workflow for determining the 3D structure of sterically hindered phenols.

References

  • PubChem. "2,6-Di-tert-butylphenol | C14H22O". National Center for Biotechnology Information. URL:[Link]

  • Google Patents. "Macromolecular antioxidants based on dual type moiety per molecule: structures, methods of making and using the same". US Patent US11060027B2.
  • University of Bologna (Unibo). "Molecular structure and internal dynamics of the antioxidant 2,6-di-tert-butylphenol". Institutional Research Repository. URL: [Link]

  • MDPI. "The Structure of 2,6-Di-tert-butylphenol–Argon by Rotational Spectroscopy". Molecules. URL:[Link]

  • PubChem. "Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl- | C23H40O". National Center for Biotechnology Information. URL:[Link]

Protocols & Analytical Methods

Method

Introduction: The Strategic Synthesis of a Key Hindered Phenolic Antioxidant

An Application Note for the Synthesis of 2,6-di-tert-butyl-4-nonylphenol Hindered phenolic antioxidants are critical for preventing oxidative degradation in a vast array of materials, including polymers, lubricants, and...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 2,6-di-tert-butyl-4-nonylphenol

Hindered phenolic antioxidants are critical for preventing oxidative degradation in a vast array of materials, including polymers, lubricants, and fuels.[1] Their molecular architecture, characterized by bulky alkyl groups (typically tert-butyl) flanking a phenolic hydroxyl group, allows them to function as highly effective radical scavengers.[2] 2,6-di-tert-butyl-4-nonylphenol is a prominent member of this class, valued for its high molecular weight and lipophilicity, which enhance its compatibility and permanence in hydrocarbon-based matrices.

This application note provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of 2,6-di-tert-butyl-4-nonylphenol. The chosen synthetic route is a classic example of a Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution.[3][4] In this procedure, the electron-rich aromatic ring of 2,6-di-tert-butylphenol is alkylated at the para-position using 1-nonene as the alkylating agent, with concentrated sulfuric acid serving as a potent catalyst. The causality behind this choice is twofold: the steric hindrance from the ortho tert-butyl groups deactivates these positions, directing the incoming electrophile almost exclusively to the electronically activated and sterically accessible para-position.[5] Sulfuric acid is selected for its efficacy and ease of handling compared to other Lewis acid catalysts like aluminum chloride.[6][7]

This guide is designed for researchers and process chemists, offering not just a series of steps, but a self-validating system with in-depth explanations for key experimental choices, safety protocols, and robust analytical confirmation methods.

Reaction Scheme

Materials and Equipment

Reagents & Chemicals Grade Supplier Notes
2,6-di-tert-butylphenol (DTBP)≥99%Sigma-AldrichStarting material
1-Nonene≥98%Sigma-AldrichAlkylating agent
Sulfuric Acid (H₂SO₄)95-98%Fisher ScientificCatalyst
HexaneACS GradeVWRReaction Solvent
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLab-preparedFor neutralization
Brine (Saturated NaCl)Saturated Aqueous SolutionLab-preparedFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRDrying agent
Celite® 545N/ASigma-AldrichFiltration aid (optional)
Equipment Description
Three-neck round-bottom flask250 mL, with appropriate stoppers
Magnetic stirrer and stir bar
Reflux condenserWith water lines
Addition funnel125 mL, pressure-equalizing
Thermometer and adapterRange: -10 to 150 °C
Ice-water bathFor temperature control
Separatory funnel500 mL
Rotary evaporatorFor solvent removal
Vacuum distillation apparatusFor purification
Standard laboratory glasswareBeakers, flasks, graduated cylinders
Analytical InstrumentsNMR Spectrometer, FT-IR Spectrometer

Safety Precautions and Hazard Management

A thorough risk assessment must be conducted before commencing this synthesis. All operations should be performed inside a certified chemical fume hood.

  • 2,6-di-tert-butylphenol : May cause skin and serious eye irritation.[8]

  • 1-Nonene : Flammable liquid and vapor.

  • Sulfuric Acid : Highly corrosive. Causes severe skin burns and eye damage.[9] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton®).

  • 2,6-di-tert-butyl-4-nonylphenol : May cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[10] Avoid release to the environment.[9]

  • General Handling : Avoid inhalation of vapors and direct contact with skin and eyes.[9] Ensure eyewash stations and safety showers are readily accessible.[11] Contaminated clothing should be removed and washed before reuse.[9]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purify Purification & Analysis prep_setup Assemble dry glassware under inert atmosphere (N2) prep_reagents Charge flask with DTBP and Hexane prep_setup->prep_reagents react_cool Cool reaction mixture to 0-5 °C prep_reagents->react_cool react_add_catalyst Add H2SO4 catalyst dropwise react_cool->react_add_catalyst react_add_alkene Add 1-Nonene dropwise react_add_catalyst->react_add_alkene react_run Allow to warm to RT and stir for 12-18h react_add_alkene->react_run workup_quench Quench with ice-water react_run->workup_quench workup_neutralize Neutralize with NaHCO3 (aq) workup_quench->workup_neutralize workup_extract Extract with Hexane workup_neutralize->workup_extract workup_wash Wash organic layer with brine workup_extract->workup_wash workup_dry Dry over MgSO4 workup_wash->workup_dry workup_evap Concentrate via Rotary Evaporation workup_dry->workup_evap purify_distill Purify by Vacuum Distillation workup_evap->purify_distill purify_characterize Characterize product (NMR, IR, MS) purify_distill->purify_characterize final_product Final Product: Colorless to pale yellow oil purify_characterize->final_product

Caption: Synthetic workflow for 2,6-di-tert-butyl-4-nonylphenol.

Detailed Step-by-Step Protocol

1. Reaction Setup

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a pressure-equalizing addition funnel, and a thermometer. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to exclude moisture.

  • Charge the flask with 2,6-di-tert-butylphenol (20.63 g, 100 mmol) and 100 mL of hexane. Stir the mixture until all the solid has dissolved.

2. Reaction Execution

  • Immerse the reaction flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

  • Carefully add concentrated sulfuric acid (1.84 g, 1 mL, 18.4 mmol) dropwise to the stirred solution over 5 minutes. Causality Note: The catalyst is added first to the phenol solution to create the reactive environment before the introduction of the alkene, which helps to minimize polymerization of the 1-nonene.

  • Charge the addition funnel with 1-nonene (15.15 g, 20.5 mL, 120 mmol). Add the 1-nonene dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: A slight molar excess of the alkene is used to drive the reaction to completion. Slow, controlled addition at low temperature is critical to manage the exothermic nature of the reaction and prevent the formation of undesired byproducts.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (95:5) eluent system, visualizing with UV light and a potassium permanganate stain. The starting material (DTBP) should be consumed, and a new, less polar spot corresponding to the product should appear.

3. Work-up and Isolation

  • Upon completion, cool the reaction mixture again in an ice bath. Slowly and carefully pour the mixture into a beaker containing 100 g of crushed ice and 100 mL of water to quench the reaction.

  • Transfer the entire mixture to a 500 mL separatory funnel.

  • Carefully add saturated sodium bicarbonate solution in portions until gas evolution ceases (pH ~7-8). This step neutralizes the sulfuric acid catalyst.

  • Separate the organic layer. Wash the organic layer sequentially with 2 x 50 mL of deionized water and 1 x 50 mL of brine. Causality Note: Washing with water removes residual salts and water-soluble impurities, while the final brine wash helps to break any emulsions and begins the drying process.

  • Dry the organic layer over anhydrous magnesium sulfate, swirl for 10-15 minutes, and then filter (through Celite® if necessary) to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the hexane solvent. The crude product will be a viscous, pale-yellow oil.

4. Purification and Characterization

  • Purify the crude oil by vacuum distillation. Collect the fraction boiling at approximately 145-150 °C at 1 mmHg. The purified product should be a colorless to pale-yellow oil.

  • Characterization (Expected Results):

    • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the aromatic protons (a singlet around δ 7.0-7.1 ppm), the phenolic hydroxyl proton (a broad singlet around δ 5.0 ppm), the two equivalent tert-butyl groups (a singlet at ~δ 1.4 ppm, 18H), and a series of multiplets for the nonyl chain protons (δ 2.5 ppm for the benzylic CH₂, δ 0.8-1.6 ppm for the remaining alkyl protons).[12][13]

    • ¹³C NMR (101 MHz, CDCl₃): Key signals should include those for the substituted aromatic carbons, the quaternary carbons of the tert-butyl groups (~δ 34 ppm), the methyl carbons of the tert-butyl groups (~δ 30 ppm), and the carbons of the nonyl chain.[14]

    • FT-IR (neat, cm⁻¹): A broad peak around 3640 cm⁻¹ (O-H stretch, sterically hindered), and sharp peaks around 2960-2850 cm⁻¹ (C-H aliphatic stretch).

Quantitative Data Summary

Component Molar Mass ( g/mol ) Amount Used Moles (mmol) Molar Equiv. Notes
2,6-di-tert-butylphenol206.3320.63 g1001.0Limiting Reagent
1-Nonene126.2415.15 g (20.5 mL)1201.2Alkylating Agent
Sulfuric Acid98.081.84 g (1.0 mL)18.40.18Catalyst
Expected Yield 332.55 (Product)~28.3 g~85~85%Theoretical yield: 33.26 g

References

  • NextSDS. (n.d.). 2,6-di-tert-butyl-4-nonylphenol — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (1987). EP0116712B1 - Synthesis of hindered phenols.
  • Patsnap. (2020). Hindered phenol antioxidant and synthesis method thereof. Retrieved from [Link]

  • ResearchGate. (n.d.). A new mechanism - Key for an improved synthesis of 2,6-di-tert-butylphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Retrieved from [Link]

  • Scientific Update. (2023). Hey Phenol- Everyone has their Cross to Bear. Retrieved from [Link]

  • PMC. (2024). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from [Link]

  • Google Patents. (n.d.). EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.
  • StuDocu. (2014). The Friedel-Crafts Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-di tert.butyl-4-vinylphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]

  • SynArchive. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (1992). US5091594A - Process for the production of 2,6-di-tert-butylphenol.
  • Google Patents. (1978). US4113976A - Method of preparing 2,6-di-tert.butylphenol.
  • Google Patents. (n.d.). CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.
  • PMC. (2025). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approach to 2,2-Diarylethylamines - Supporting Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). What is the difference between 2,6-di-tert-butyl-4-methylphenol and 3,5-di-tert-butyl-4-methylphenol 1H NMR spectra? Retrieved from [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Development of a Robust HPLC-UV Method for the Quantification of 2,6-di-tert-butyl-4-nonylphenol

Abstract This application note provides a detailed guide for the development of a reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2,6-di-tert-butyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the development of a reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2,6-di-tert-butyl-4-nonylphenol. This hindered phenolic compound is utilized in various industrial applications, and its monitoring is crucial for quality control and safety assessment. The methodology herein is established on reversed-phase chromatography coupled with UV detection. We will explore the rationale behind the selection of chromatographic parameters, from the stationary phase and mobile phase composition to the optimization of detection wavelengths. This document is intended for researchers, scientists, and drug development professionals, offering both a foundational protocol and the scientific principles necessary for its adaptation and validation in diverse sample matrices.

Introduction: The Analytical Challenge

2,6-di-tert-butyl-4-nonylphenol belongs to the class of sterically hindered phenols, which are widely used as antioxidants in polymers, lubricants, and other industrial products.[1] The bulky tert-butyl groups flanking the hydroxyl group are key to its antioxidant activity, but they also influence its chromatographic behavior. The nonyl group at the para position imparts significant hydrophobicity to the molecule. An effective analytical method must be capable of resolving this compound from other structurally similar additives and potential degradation products. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolving power and sensitivity.[2]

Foundational Principles: Chromatographic Strategy

The molecular structure of 2,6-di-tert-butyl-4-nonylphenol, with its significant non-polar character, dictates the use of reversed-phase (RP) HPLC . In this mode, the stationary phase is non-polar (e.g., C18 or C8), and the mobile phase is polar. The analyte is retained on the column through hydrophobic interactions, and its elution is modulated by the proportion of organic solvent in the mobile phase.

Stationary Phase Selection: The Role of Hydrophobicity

A C18 (octadecylsilane) column is the recommended starting point for this method development. The long alkyl chains of the C18 stationary phase will provide strong hydrophobic interactions with the nonyl and tert-butyl groups of the analyte, leading to good retention and separation from more polar impurities. A C8 (octylsilane) column could be considered as an alternative if retention times on the C18 column are excessively long.

Mobile Phase Optimization: Driving the Separation

A binary mobile phase system consisting of an organic solvent and water is standard for reversed-phase HPLC.

  • Organic Modifier: Acetonitrile (ACN) is an excellent choice due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.[3] Methanol is a suitable alternative, although it may lead to higher backpressure.

  • Aqueous Component: HPLC-grade water is used. The addition of a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape by suppressing the ionization of the phenolic hydroxyl group.[4][5] For mass spectrometry (MS) compatible methods, formic acid is preferred over the non-volatile phosphoric acid.[4][5]

A gradient elution, where the proportion of the organic solvent is increased over time, is recommended. This approach ensures that the analyte is eluted with a good peak shape in a reasonable timeframe, while also effectively cleaning the column of any strongly retained impurities.

Detection: Leveraging the Chromophore

The phenolic ring in 2,6-di-tert-butyl-4-nonylphenol acts as a chromophore, allowing for detection using a UV-Vis detector. While the specific UV maximum for this compound is not readily published, related phenolic compounds exhibit absorbance in the range of 270-285 nm. For a similar compound, 2,6-Di-tert-butyl-4-nitrophenol, a detection wavelength of 280 nm has been successfully used.[6] Therefore, 280 nm is a logical starting point. For optimal sensitivity, it is crucial to determine the absorbance maximum experimentally by scanning a standard solution of the analyte across a range of UV wavelengths (e.g., 200-400 nm) using a diode array detector (DAD) or a UV-Vis spectrophotometer.

Experimental Protocol

This protocol provides a starting point for the development of an HPLC method for 2,6-di-tert-butyl-4-nonylphenol.

Materials and Reagents
  • 2,6-di-tert-butyl-4-nonylphenol reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade or higher)

  • Phosphoric acid (85%, analytical grade) or Formic acid (LC-MS grade)

  • Methanol (HPLC grade, for sample preparation)

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or DAD detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

Preparation of Solutions
  • Mobile Phase A: Add 0.1 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly (0.01% v/v).

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2,6-di-tert-butyl-4-nonylphenol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

HPLC Method Parameters

The following table summarizes the recommended starting conditions for the HPLC method.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for hydrophobic molecules.
Mobile Phase A 0.01% Phosphoric Acid in WaterAcid improves peak shape for phenolic compounds.[4][5]
Mobile Phase B AcetonitrileGood organic modifier with low UV cutoff.[3]
Gradient 0-2 min: 60% B2-15 min: 60% to 95% B15-20 min: 95% B20.1-25 min: 60% BStarts with sufficient organic to elute the analyte, with a gradient to resolve impurities and a hold to clean the column, followed by re-equilibration.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak efficiency.
Detection Wavelength 280 nm (or experimentally determined λmax)Based on the UV absorbance of similar phenolic compounds.[6]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions (60% B) until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure the system is clean.

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • For sample analysis, dissolve the sample in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantify the amount of 2,6-di-tert-butyl-4-nonylphenol in the sample using the calibration curve.

Workflow and Method Validation

The overall analytical workflow is depicted in the following diagram. A robust method requires validation to ensure its accuracy, precision, and reliability.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1 mg/mL Stock & Dilutions) HPLC_System HPLC System (C18 Column, ACN/H2O Gradient) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (Dissolution in Methanol) Filtration Filtration (0.45 um) Sample_Prep->Filtration Filtration->HPLC_System Inject Sample UV_Detection UV Detection (λ = 280 nm) HPLC_System->UV_Detection Eluent Chromatogram Chromatogram Generation UV_Detection->Chromatogram Calibration Calibration Curve (Peak Area vs. Concentration) Chromatogram->Calibration Quantification Quantification of Analyte Chromatogram->Quantification Calibration->Quantification

Figure 1. HPLC method development workflow for 2,6-di-tert-butyl-4-nonylphenol.

Key Validation Parameters
  • Linearity: Assess the linearity of the calibration curve over the desired concentration range. A correlation coefficient (R²) of >0.999 is typically desired.

  • Accuracy: Determine the recovery of the analyte by spiking a blank matrix with a known concentration of the standard.

  • Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should be within acceptable limits (e.g., <2%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: Ensure that the method is able to resolve the analyte peak from other components in the sample matrix.

Conclusion

This application note outlines a systematic approach to developing a robust HPLC-UV method for the analysis of 2,6-di-tert-butyl-4-nonylphenol. By starting with a reversed-phase C18 column, an acetonitrile/water gradient, and a detection wavelength of 280 nm, a solid foundation for method optimization is established. The provided protocol and validation guidelines will enable researchers and scientists to implement and adapt this method for their specific analytical needs, ensuring accurate and reliable quantification of this important industrial compound.

References

  • SIELC Technologies. (n.d.). Separation of 2,6-Di-tert-butyl-4-octylphenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • D'Ambrosio, M., et al. (2025). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • da Silva, W. P., et al. (2020). DECREASING SOLVENT CONSUMPTION AND WASTE GENERATION HPLC METHOD IMPROVEMENT FOR 4-NONYLPHENOL DETERMINATION IN ANAEROBIC REACTORS. SciELO. Retrieved from [Link]

  • Biotage. (2023, January 26). How to maximize UV detection sensitivity in flash chromatography. Retrieved from [Link]

  • Vione, D., et al. (2011). HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples. Environmental Monitoring and Assessment, 184(5), 2783-2795. Retrieved from [Link]

  • Fiehn, O., & Jekel, M. (1997). Analysis of phenolic compounds in industrial wastewater with high-performance liquid chromatography and post-column reaction. Journal of Chromatography A, 769(1), 189-200. Retrieved from [Link]

  • Xie, Y. H., et al. (2014). Determination of nonylphenol polyethoxylates in water samples of microbial degradation by second derivative ultraviolet spectrum. Journal of Chemical and Pharmaceutical Research, 6(6), 110-115. Retrieved from [Link]

  • NextSDS. (n.d.). 2,6-di-tert-butyl-4-nonylphenol — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
  • PubMed. (n.d.). Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain. Retrieved from [Link]

  • Google Patents. (n.d.). US4113976A - Method of preparing 2,6-di-tert.butylphenol.
  • NIST. (n.d.). Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-. NIST WebBook. Retrieved from [Link]

  • PubMed. (2010, April 23). Determination of 4-nonylphenol in water samples using 4-(2,6-dimethylhept-3-yl)phenol as new internal standard. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,6-Di-tert-butyl-4-(morpholinomethyl)phenol monohydrate. Retrieved from [Link]

  • Centexbel. (n.d.). UV Stabilizers. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of 2,6-Di-tert-butyl-4-methylphenol. Retrieved from [Link]

Sources

Method

Application Note: Advanced Extraction and Quantification of 2,6-Di-tert-butyl-4-nonylphenol in Aqueous Matrices

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix: Environmental Water, Wastewater, and Drinking Water Analyte: 2,6-di-tert-butyl-4-nonylphenol (CAS: 4306-88-1) An...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix: Environmental Water, Wastewater, and Drinking Water Analyte: 2,6-di-tert-butyl-4-nonylphenol (CAS: 4306-88-1)

Analyte Profiling & Analytical Challenges

2,6-di-tert-butyl-4-nonylphenol (2,6-DTB-4-NP) is a highly lipophilic, sterically hindered alkylphenol. Structurally, it consists of a phenolic ring with two bulky tert-butyl groups at the ortho positions (2,6-) and a nine-carbon nonyl chain at the para position (4-). It is frequently encountered in environmental waters as an industrial byproduct, a degradation product of nonionic surfactants (alkylphenol ethoxylates), and a leachable antioxidant from plastics[1].

Because alkylphenols are recognized as endocrine-disrupting chemicals (EDCs) capable of mimicking estrogenic activity, regulatory frameworks demand their quantification at trace levels (ng/L)[2]. However, extracting 2,6-DTB-4-NP from water presents three distinct physicochemical challenges:

  • Extreme Hydrophobicity (Estimated LogP > 8): The molecule rapidly adsorbs to suspended particulate matter and plastic surfaces, leading to severe analyte loss during sample storage[3].

  • Steric Hindrance: The bulky tert-butyl groups shield the phenolic hydroxyl (-OH) group, making traditional chemical derivatization kinetically unfavorable[2].

  • Matrix Interferences: Environmental waters contain humic acids and surfactants that cause emulsions in traditional liquid-liquid extractions[3].

Methodological Rationale & Causality (E-E-A-T)

To overcome these challenges, our extraction strategy abandons traditional Liquid-Liquid Extraction (LLE) in favor of advanced sorbent-based techniques: Solid-Phase Microextraction (SPME) and Solid-Phase Extraction (SPE) [3].

The Causality Behind Experimental Choices
  • Avoidance of Plastics: Due to its high LogP, 2,6-DTB-4-NP will partition into polypropylene or polyethylene. Rule: All sampling manifolds, vials, and caps must utilize silanized amber glass and PTFE (Teflon)[4].

  • Matrix Modification (Salting Out & pH Control): Adding 5% w/v NaCl increases the ionic strength of the water, thermodynamically driving the hydrophobic analyte out of the aqueous phase and into the sorbent[2][4]. Adjusting the pH to < 3 ensures the hindered phenolic hydroxyl group remains fully protonated, maintaining its volatility and preventing ionic dissolution[2].

  • Headspace (HS) over Direct Immersion (DI): For SPME, immersing the fiber directly into wastewater degrades the polymer coating via macromolecule fouling. Headspace extraction protects the fiber, though it requires heating the sample (e.g., 65 °C) to volatilize the heavy analyte (MW 332.6 g/mol )[4].

  • On-Fiber Derivatization: To improve gas chromatography (GC) peak shape and mass spectrometry (MS) sensitivity, the hydroxyl group must be silylated. Because of the 2,6-steric shielding, highly reactive reagents like MTBSTFA or BSTFA with 1% TMCS are required, coupled with elevated temperatures (45 °C) to force the reaction to completion[2][4].

Comparative Performance of Extraction Techniques

The following table synthesizes the quantitative performance metrics of various extraction methodologies for alkylphenols in water matrices[2][3][4].

Extraction TechniqueSample VolumeSolvent ConsumptionLOD (ng/L)Matrix Effect ToleranceAutomation Potential
Liquid-Liquid Extraction (LLE) 500 - 1000 mLHigh (>50 mL toxic solvent)100 - 1000Low (Prone to emulsions)Low
Solid-Phase Extraction (SPE) 250 - 1000 mLModerate (10 - 20 mL)5.0 - 50.0HighModerate
Solid-Phase Microextraction (SPME) 2 - 10 mLNone (Solvent-free)0.2 - 3.85ModerateHigh
Stir Bar Sorptive Extraction (SBSE) 10 - 50 mLLow (Thermal desorption)0.1 - 1.0HighModerate

Validated Experimental Protocols

Protocol A: Headspace SPME with On-Fiber Derivatization (For Trace Analysis)

This solvent-free protocol is optimized for high-throughput GC-MS/MS analysis, leveraging on-fiber derivatization to bypass lengthy sample preparation[2][4].

Self-Validating System: To ensure absolute trustworthiness, this protocol mandates the use of an isotopically labeled internal standard (IS), such as 4-n-nonylphenol-d4 or BHT-d21. The IS is spiked directly into the raw water sample before any handling. Because it shares the exact physicochemical behavior of the target, its recovery validates the entire system. If IS recovery drops below 70%, it immediately flags matrix suppression or adsorptive losses, preventing false-negative reporting.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer exactly 2.0 mL of the water sample into a 4.0 mL precision-thread glass vial equipped with a PTFE-faced silicone septum[4].

  • Matrix Modification: Add 0.1 g of ultra-pure NaCl (yielding a 5% w/v solution) and adjust the pH to 2.0 using 0.1 M HCl[2][4]. Spike with 10 µL of the internal standard mixture.

  • Equilibration & Extraction: Insert an 85 µm Polyacrylate (PA) SPME fiber into the vial's headspace. Incubate the vial at 65 °C for 30 minutes under continuous magnetic stirring at 800 rpm to ensure equilibrium partitioning[4].

  • On-Fiber Derivatization: Retract the fiber and immediately pierce a second 4.0 mL vial containing 100 µL of MTBSTFA with 1% TBDMCS (or BSTFA/TMCS). Expose the fiber in the headspace of this derivatization vial at 45 °C for 10 minutes[2][4].

  • Thermal Desorption: Transfer the derivatized fiber to the GC-MS injector port. Desorb the analytes at 270 °C for 2 minutes in splitless mode[2].

SPME_Workflow N1 Water Sample (Amber Glass, pH < 3) N2 Matrix Modification (Add 5% NaCl + IS) N1->N2 Aliquot 2 mL N3 HS-SPME Extraction (PA Fiber, 65°C, 30 min) N2->N3 Equilibration N4 On-Fiber Derivatization (MTBSTFA, 45°C, 10 min) N3->N4 Transfer Fiber N5 Thermal Desorption (GC Injector, 270°C) N4->N5 Direct Injection N6 GC-MS/MS Analysis (MRM Mode) N5->N6 Data Acquisition

Workflow for HS-SPME and on-fiber derivatization of alkylphenols.

Protocol B: Polymeric Solid-Phase Extraction (For Complex Wastewaters)

When analyzing heavily contaminated effluents where SPME fibers may become saturated or fouled, a robust SPE approach utilizing Hydrophilic-Lipophilic Balance (HLB) copolymers is required[3]. Unlike C18 silica, HLB sorbents do not suffer from phase collapse if they accidentally run dry, ensuring rugged reliability.

Step-by-Step Methodology:

  • Cartridge Conditioning: Mount a 500 mg / 6 mL HLB SPE cartridge on a vacuum manifold. Sequentially pass 5 mL of Methyl tert-butyl ether (MTBE), 5 mL of Methanol, and 5 mL of LC-MS grade water (acidified to pH 3) to activate the sorbent bed. Do not let the bed dry after the water step.

  • Sample Loading: Pass 500 mL of the filtered, acidified (pH 3) water sample through the cartridge at a strictly controlled flow rate of 5–10 mL/min.

  • Interference Washing: Wash the cartridge with 5 mL of a 5% Methanol in water solution to elute polar matrix interferences. Following the wash, dry the cartridge under a gentle vacuum (-15 inHg) for 15 minutes.

  • Analyte Elution: Elute the strongly retained 2,6-DTB-4-NP using 2 × 4 mL aliquots of MTBE:Methanol (90:10, v/v). The presence of MTBE disrupts the strong hydrophobic interactions between the nonyl chain and the polymeric sorbent.

  • Reconstitution: Evaporate the eluate to near dryness under a gentle stream of ultra-pure Nitrogen at 35 °C. Reconstitute the residue in 1.0 mL of Hexane (for GC-MS) or Acetonitrile (for LC-MS/MS)[5].

SPE_Workflow S1 Conditioning (MTBE -> MeOH -> H2O) S2 Sample Loading (500 mL, pH 3) S1->S2 S3 Washing (5% MeOH in H2O) S2->S3 S4 Elution (MTBE:MeOH 90:10) S3->S4 S5 Reconstitution (N2 blowdown -> Hexane) S4->S5

Solid-Phase Extraction (SPE) protocol for high-volume water matrices.

Sources

Application

Application Notes and Protocols: The Role of 2,6-di-tert-butyl-4-nonylphenol in Enhancing the Stability of Industrial Lubricating Oils

These application notes provide a comprehensive technical guide for researchers and formulation scientists on the utilization of 2,6-di-tert-butyl-4-nonylphenol as a primary antioxidant in industrial lubricating oils. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers and formulation scientists on the utilization of 2,6-di-tert-butyl-4-nonylphenol as a primary antioxidant in industrial lubricating oils. This document details the compound's mechanism of action, presents its key physicochemical properties, and outlines standardized protocols for evaluating its performance and monitoring its depletion in service.

Introduction: The Challenge of Lubricant Oxidation

Industrial lubricants are subjected to severe operational conditions, including high temperatures, pressures, and exposure to oxygen and metallic catalysts.[1] These stressors initiate a complex series of chemical reactions known as oxidation. The oxidation process degrades the lubricant's base oil, leading to a cascade of detrimental effects, including:

  • Viscosity Increase: The formation of soluble, high-molecular-weight oxidation products thickens the oil, impeding flow and reducing lubrication efficiency.[1]

  • Sludge and Varnish Formation: Insoluble byproducts precipitate, forming deposits that can block oil passages, foul internal components, and hinder heat transfer.[1][2]

  • Acid Formation: The generation of corrosive organic acids attacks metal surfaces, leading to wear and potential equipment failure.[3]

To counteract these degradation pathways and extend the useful life of the lubricant, antioxidant additives are indispensable components of modern formulations.[2][4] Among the most effective and widely used classes of antioxidants are sterically hindered phenols, with 2,6-di-tert-butyl-4-nonylphenol (DTBNP) being a prominent example.

Profile of 2,6-di-tert-butyl-4-nonylphenol (DTBNP)

2,6-di-tert-butyl-4-nonylphenol is a non-staining, sterically hindered phenolic antioxidant. Its molecular structure is specifically engineered for high performance in hydrocarbon-based systems.[5] The two bulky tert-butyl groups ortho to the hydroxyl group provide a steric shield, which is crucial to its function.[5] The para-alkyl (nonyl) group enhances its solubility in non-polar lubricant base oils.

Table 1: Physicochemical Properties of 2,6-di-tert-butyl-4-nonylphenol

PropertyValueReference
Chemical Formula C₂₃H₄₀O[6][7]
Appearance Liquid[8]
Boiling Point 389.6 °C at 760 mmHg[8]
Flash Point 175.8 °C[8]
Density 0.899 g/cm³[8]
Solubility Insoluble in water; Soluble in mineral and synthetic oils.[9]

Mechanism of Antioxidant Action: Radical Scavenging

DTBNP functions as a primary antioxidant, meaning it interrupts the auto-oxidation cycle by scavenging free radicals.[4] The oxidation of a lubricant is a free-radical chain reaction that proceeds in three main stages: initiation, propagation, and termination.[1]

  • Initiation: Heat, pressure, or metal catalysts cause hydrocarbon molecules (R-H) in the base oil to break down, forming highly reactive free radicals (R•).

  • Propagation: These free radicals react rapidly with oxygen (O₂) to form peroxy radicals (ROO•). The peroxy radicals then attack other hydrocarbon molecules, creating hydroperoxides (ROOH) and propagating the chain by generating new free radicals (R•).

  • Termination: The reaction stops when radicals combine to form stable, non-radical products.

DTBNP intervenes during the propagation stage. The phenolic hydroxyl group (-OH) donates its hydrogen atom to the peroxy radical (ROO•), neutralizing it and forming a stable hydroperoxide. This act transforms the DTBNP molecule into a phenoxyl radical.

The key to DTBNP's effectiveness lies in the stability of this resulting phenoxyl radical. The bulky tert-butyl groups sterically hinder the radical center on the oxygen atom, making it unreactive and unable to propagate the oxidation chain.[5][10] This stable radical eventually terminates by reacting with another radical.

Figure 1: Mechanism of radical scavenging by 2,6-di-tert-butyl-4-nonylphenol (DTBNP).

Applications in Industrial Lubricants

DTBNP's high thermal stability, excellent oil solubility, and low volatility make it a versatile antioxidant for a wide range of demanding industrial applications.[11][12]

  • Turbine Oils: Protects against the formation of sludge and varnish in high-temperature steam and gas turbines, ensuring reliable operation and long service intervals.[12]

  • Hydraulic Oils: Prevents oil thickening and deposit formation in hydraulic systems, which is critical for maintaining precise control and preventing valve sticking.[3][13]

  • Compressor Oils: Offers exceptional resistance to oxidation under the high temperatures and pressures found in air compressors, minimizing carbon and varnish deposits on valves and discharge lines.[13]

  • Gear Oils: Maintains lubricant integrity and protects gear sets from corrosion by neutralizing acidic byproducts of oxidation.[12]

  • Metalworking Fluids: Extends the fluid life and maintains performance in environments with high thermal stress and exposure to metal fines that can catalyze oxidation.[14]

Protocols for Performance Evaluation

To quantify the effectiveness of DTBNP and monitor its concentration in new and in-service oils, standardized testing methodologies are employed. The following protocols are based on widely accepted ASTM International standards.

Protocol 1: Evaluating Oxidation Stability via RPVOT

The Rotating Pressure Vessel Oxidation Test (RPVOT), as defined by ASTM D2272 , is the most common method for assessing the remaining useful life (RUL) of an oil by measuring its resistance to oxidation.[1][4]

Objective: To determine the oxidation induction time of a lubricating oil formulated with DTBNP, which serves as a measure of its oxidative stability. A longer induction time indicates better performance.

Methodology:

  • Sample Preparation:

    • Prepare a series of lubricant blends by dissolving known concentrations of DTBNP (e.g., 0.1%, 0.3%, 0.5%, 0.8% by weight) into a suitable Group I, II, or III mineral base oil or a synthetic base stock.[15]

    • Ensure complete dissolution by heating the mixture to 60-70°C and stirring until the solution is clear.

    • Prepare a control sample of the base oil without any added antioxidant.

  • Apparatus Setup (RPVOT):

    • Place a 50-gram sample of the formulated oil into the test vessel.

    • Add 5 mL of distilled water.

    • Add a polished copper catalyst coil, as copper is a known oxidation promoter.

  • Test Execution:

    • Seal the pressure vessel and charge it with pure oxygen to an initial pressure of 90 psi (620 kPa).

    • Place the vessel in a heating bath maintained at 150°C and begin rotating it at 100 RPM.

    • Continuously monitor the pressure inside the vessel.

  • Data Analysis and Interpretation:

    • The test concludes when the pressure drops more than 25 psi (172 kPa) from the maximum recorded pressure. This sharp pressure drop signifies the depletion of the antioxidant and the rapid onset of oxidation.

    • The time elapsed from the start of the test to this pressure drop is recorded as the oxidation induction time in minutes.

    • Plot the induction time against the concentration of DTBNP to determine the optimal treat rate for a desired level of performance.

Table 2: Illustrative RPVOT Performance Data for DTBNP

SampleDTBNP Concentration (wt%)Oxidation Induction Time (minutes)
Control0.045
Blend 10.1150
Blend 20.3320
Blend 30.5550
Blend 40.8780

graph "RPVOT_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="1. Sample Preparation\n(Base Oil + DTBNP)"]; B [label="2. Test Vessel Assembly\n(50g Oil + 5mL Water + Cu Catalyst)"]; C [label="3. Pressurization\n(Charge with O₂ to 90 psi)"]; D [label="4. Heating & Rotation\n(150°C, 100 RPM)"]; E [label="5. Pressure Monitoring\n(Record pressure vs. time)"]; F [label="6. Endpoint Detection\n(Pressure drop > 25 psi)"]; G [label="7. Data Output\n(Oxidation Induction Time in minutes)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; }

Figure 2: Experimental workflow for the Rotating Pressure Vessel Oxidation Test (RPVOT).

Protocol 2: Monitoring Remaining Antioxidant Content via LSV

For in-service oils, it is crucial to monitor the depletion of antioxidants to schedule oil changes proactively and prevent equipment damage.[16][17] Linear Sweep Voltammetry (LSV), as described in standards like ASTM D6971 and ASTM D7590 , is a powerful technique for this purpose.[16][17]

Objective: To quantitatively determine the percentage of remaining DTBNP in a used oil sample relative to the fresh oil.

Methodology:

  • Sample Preparation:

    • Obtain a representative sample of the in-service oil and a sample of the fresh, unused oil (as a reference).

    • Accurately weigh a small amount of the oil sample (typically < 1 g).

    • Dissolve the sample in a prepared electrolytic solution to a specific volume.

  • Voltammetric Analysis:

    • Transfer the prepared solution to the electrochemical cell of the voltammetric analyzer.

    • The instrument applies a linearly increasing voltage potential to the working electrode.

    • As the potential reaches the oxidation point of the hindered phenol, the DTBNP molecules are oxidized, generating a measurable electric current.

  • Data Analysis and Interpretation:

    • The instrument records the current as a function of the applied voltage, producing a voltammogram.

    • Hindered phenols like DTBNP produce a characteristic peak at a specific voltage range.[18]

    • The height or area of this peak is directly proportional to the concentration of the antioxidant in the sample.

    • By comparing the peak height of the in-service oil to that of the fresh oil, the percentage of remaining antioxidant is calculated:

      • Remaining Antioxidant (%) = (Peak Height of Used Oil / Peak Height of Fresh Oil) x 100

  • Trending and Action:

    • Regularly testing in-service oil allows for the creation of a depletion trend curve.

    • A condemning limit (e.g., 25% remaining antioxidant) is typically established, at which point an oil change is recommended.

Synergistic Blends

While DTBNP is a highly effective primary antioxidant, its performance can be further enhanced when used in combination with other types of antioxidants. For instance, it is often formulated with aminic antioxidants (e.g., alkylated diphenylamines), which also function as radical scavengers but are more effective at higher temperatures.[4] This synergistic interaction provides broader and more robust protection across a wider range of operating conditions.

Conclusion

2,6-di-tert-butyl-4-nonylphenol is a critical additive for formulating high-performance industrial lubricating oils. Its efficacy as a radical scavenger directly translates to extended lubricant life, enhanced equipment protection, and reduced maintenance costs. By employing standardized evaluation protocols such as RPVOT and LSV, formulators can optimize treatment levels, and maintenance professionals can implement effective condition-monitoring programs to ensure the reliability of critical machinery.

References

  • Antioxidants Classification and Applications in Lubricants - SciSpace. (n.d.).
  • Antioxidant Additives in Lubricant Oils: Mechanism and Evaluation - VICHEM. (2025, October 16).
  • ASTM D7590-22 - Standard Guide for Measurement of Remaining Primary Antioxidant Content In In-Service Industrial Lubricating Oils by Linear Sweep Voltammetry. (n.d.).
  • D7527 Standard Test Method for Measurement of Antioxidant Content in Lubricating Greases by Linear Sweep Voltammetry - ASTM. (2024, July 4).
  • Monitoring antioxidant content of in-service industrial lubricants with voltammetry | Metrohm. (2023, February 6).
  • Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. (2020, May 11).
  • Thermal Stability Study of 4-tert-Butylphenol - ResearchGate. (n.d.).
  • The Versatile Applications of 2,6-Di-tert-butylphenol in Industrial Sectors. (2025, October 20).
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - MDPI. (2024, November 29).
  • The Chemistry of Stability: Understanding 2,6-Di-tert-butylphenol's Industrial Impact. (2025, September 21).
  • 2,6-DI-TERT-BUTYL-4-CRESOL - Ataman Kimya. (n.d.).
  • 2,6-di-tert-Butyl-4-nonylphenol SDS, 4306-88-1 Safety Data Sheets - ECHEMI. (n.d.).
  • US20170073609A1 - Lubricating oils - Google Patents. (n.d.).
  • 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem. (n.d.).
  • 2,6-di-tert-butyl-4-nonylphenol — Chemical Substance Information - NextSDS. (n.d.).
  • 2,6-di-tert-butyl-4-nonylphenol (C23H40O) - PubChemLite. (n.d.).
  • Fuel and Lubes Antioxidants - SONGWON Industrial Group. (n.d.).
  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed. (2015, March 15).
  • Synthetic Lubricant Basestocks - Formulations Guide - Tri-iso. (n.d.).
  • (PDF) 2,6-Di-tert-butyl-4-(morpholinomethyl)phenol monohydrate - ResearchGate. (n.d.).
  • 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC. (n.d.).
  • One Of The Best Antioxidant Lubricant Additives - 2.6 Di-tert-butyl-p-cresol! (2021, October 20).
  • Phenolic Antioxidants 2,6-Di-Tertiary Butyl Para-Cresol - LUBRICATIN. (2025, June 20).
  • Molecular structure and internal dynamics of the antioxidant 2,6-di-tert-butylphenol - Unibo. (2023, October 20).
  • Industrial Lubricants | Texas Petrochemical Asia Pacific Pte Ltd. (n.d.).
  • ICSC 1611 - 2,6-DI-TERT-BUTYLPHENOL - INCHEM. (n.d.).
  • 2,6-Di-tert-butylphenol - Wikipedia. (n.d.).

Sources

Method

Application Note: Advanced Sample Preparation Protocols for 2,6-Di-tert-butyl-4-nonylphenol (DTBNP) Analysis

Introduction & Analytical Context 2,6-di-tert-butyl-4-nonylphenol (DTBNP, CAS: 4306-88-1) is a sterically hindered phenolic compound extensively utilized as an antioxidant and stabilizer in polymeric materials and plasti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

2,6-di-tert-butyl-4-nonylphenol (DTBNP, CAS: 4306-88-1) is a sterically hindered phenolic compound extensively utilized as an antioxidant and stabilizer in polymeric materials and plastics 1[1]. In the pharmaceutical and environmental sectors, DTBNP is a critical target for Extractables and Leachables (E&L) profiling due to its potential as an endocrine-disrupting alkylphenol derivative. Because DTBNP is typically present at trace levels within complex matrices, robust sample preparation is paramount to eliminate matrix interference while ensuring high analyte recovery prior to GC-MS or LC-MS/MS analysis.

Physicochemical Properties & Extraction Rationale

Understanding the molecular characteristics of DTBNP is the foundation for designing a self-validating sample preparation protocol.

Table 1: Physicochemical Properties of DTBNP and Protocol Implications

PropertyValueImplication for Sample Preparation
Molecular Weight 332.6 g/mol Requires MS detection with high m/z range capability 2[2].
LogP (Octanol/Water) ~9.5Extremely lipophilic; necessitates non-polar organic solvents (e.g., hexane, dichloromethane) for efficient extraction 2[2].
Steric Hindrance HighHinders standard derivatization efficiency; direct analysis via LC-MS/MS or specialized GC-MS injection is preferred.
Expertise & Experience: Causality in Protocol Design
  • Solid Matrices (Polymers/Packaging): DTBNP is deeply embedded within the polymer matrix. Traditional liquid-liquid extraction is insufficient. Accelerated Solvent Extraction (ASE) using a Hexane/Acetone mixture under elevated temperature and pressure is required to decrease solvent viscosity, swell the polymer, and maximize analyte diffusion 3[3]. However, ASE co-extracts oligomeric waxes. Therefore, an aminopropyl or silica Solid-Phase Extraction (SPE) cleanup step is mandatory to prevent GC inlet fouling or LC column degradation 4[4].

  • Aqueous Matrices (Environmental/Drug Formulations): For aqueous samples, the high LogP of DTBNP causes it to adsorb onto glassware. Utilizing internal standards (e.g., isotopically labeled alkylphenols) prior to extraction is a critical self-validating step to correct for adsorption losses and matrix-induced ionization suppression5[5].

Experimental Workflows

ASE_Workflow Start Solid Polymer Sample Milling Cryogenic Milling (Increase Surface Area) Start->Milling Packing Pack ASE Cell (Mix with Diatomaceous Earth) Milling->Packing Extraction ASE Extraction (Hexane/Acetone, 100°C, 1500 psi) Packing->Extraction Concentration Nitrogen Evaporation (Concentrate to 1 mL) Extraction->Concentration Cleanup Silica/Aminopropyl SPE Cleanup (Remove Polymer Waxes) Concentration->Cleanup End GC-MS/LC-MS Analysis Cleanup->End

Workflow for Accelerated Solvent Extraction (ASE) of DTBNP from solid polymer matrices.

SPE_Workflow Start Aqueous Sample / Extract Condition Condition HLB Cartridge (MeOH, then H2O) Start->Condition Load Load Sample (1-5 mL/min) Condition->Load Wash Wash Interferences (5% MeOH in H2O) Load->Wash Elute Elute DTBNP (Dichloromethane/MeOH) Wash->Elute Reconstitute Evaporate & Reconstitute Elute->Reconstitute End GC-MS/LC-MS Analysis Reconstitute->End

Solid-Phase Extraction (SPE) workflow for isolating DTBNP from aqueous formulations.

Step-by-Step Methodologies

Protocol A: ASE and Cleanup for Solid Polymer Matrices
  • Sample Comminution: Cryogenically mill 10 g of the polymer sample.

    • Causality: Ambient milling generates localized heat, which can cause thermal degradation or volatilization of phenolic antioxidants.

  • Internal Standard Spiking: Spike the milled sample with 100 µL of a 1 µg/mL surrogate standard (e.g., 4-n-NP-d4) to monitor extraction recovery and validate the run.

  • Cell Packing: Mix the sample with diatomaceous earth (1:1 ratio) to prevent sample agglomeration and channel formation during pressurized extraction. Pack into a 33-mL stainless steel ASE cell4[4].

  • ASE Parameters:

    • Solvent: Hexane/Acetone (1:1, v/v) 3[3].

    • Temperature: 100°C.

    • Pressure: 1500 psi.

    • Static Time: 5 minutes (3 cycles).

  • Extract Concentration: Evaporate the extract to ~2 mL under a gentle nitrogen stream at 35°C.

  • SPE Cleanup: Pass the extract through a pre-conditioned Aminopropyl (NH2) or Silica SPE cartridge. Elute with 10 mL of Dichloromethane/Hexane (15:85, v/v).

    • Causality: This specific solvent ratio retains polar matrix interferences and high-molecular-weight waxes on the sorbent while quantitatively eluting the DTBNP4[4].

Protocol B: Solid-Phase Extraction (SPE) for Aqueous Matrices
  • Sample Preparation: Filter 500 mL of the aqueous sample. Spike with internal standard to validate system recovery.

  • Cartridge Conditioning: Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge with 5 mL Dichloromethane, 5 mL Methanol, and 5 mL HPLC-grade water.

  • Loading: Load the sample at a controlled flow rate of 2-5 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in water to remove hydrophilic interferences. Dry the cartridge under vacuum for 10 minutes.

  • Elution: Elute DTBNP with 2 × 3 mL of Dichloromethane/Methanol (90:10, v/v).

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 1 mL of Methanol (for LC-MS) or Hexane (for GC-MS).

Analytical Detection & Validation Data

For GC-MS/MS analysis, a Programmed Temperature Vaporizing (PTV) multimode injection system is highly recommended. Bulky alkylphenols like DTBNP are susceptible to thermal degradation and discrimination in standard split/splitless injectors; PTV ensures optimal sample transfer to the analytical column 3[3]. For LC-MS/MS, Electrospray Ionization (ESI) in negative mode is utilized to monitor the deprotonated molecule [M-H]-5[5].

Table 2: Typical Method Validation Parameters for DTBNP

MatrixExtraction MethodCleanupRecovery (%)RSD (%)LOD
Polyolefin Plastics ASE (Hexane/Acetone)Aminopropyl SPE88 - 95%< 6.0%0.5 ng/g
Aqueous Extracts HLB SPENone85 - 92%< 5.5%0.05 ng/mL
Textiles/Fibers Ultrasonic (Toluene)Silica/MgSO475 - 85%< 8.0%1.0 ng/g

Note: Data synthesized from standardized alkylphenol extraction frameworks 6[6], 5[5].

References

  • PubChem. "Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl- | C23H40O". National Institutes of Health.
  • AccuStandard. "Plastic Additive Standards Guide". AccuStandard, Inc.
  • PerkinElmer. "Measuring Alkylphenols in Textiles with Gas Chromatography / Mass Spectrometry". PE Polska.
  • Thermo Fisher Scientific. "Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development".
  • Lirias (KU Leuven). "Fast liquid chromatography-tandem mass spectrometry methodology for the analysis of alkylphenols".
  • Shao, B. et al. "Analysis of alkylphenol and bisphenol A in meat by accelerated solvent extraction and LC-MS/MS". Food Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Baseline Noise for 2,6-di-tert-butyl-4-nonylphenol

Welcome to the Advanced Chromatography Support Center. Analyzing highly sterically hindered, lipophilic alkylphenols like 2,6-di-tert-butyl-4-nonylphenol presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Analyzing highly sterically hindered, lipophilic alkylphenols like 2,6-di-tert-butyl-4-nonylphenol presents unique chromatographic challenges. Due to the molecule's extreme hydrophobicity (driven by the bulky nonyl tail and two tert-butyl groups), successful reversed-phase HPLC requires highly non-polar mobile phases (typically >85% Acetonitrile or Methanol)[1].

Operating under these extreme solvent conditions frequently exacerbates baseline noise, masking low-level analytes and reducing quantitative confidence. As a Senior Application Scientist, I have designed this guide to help you move beyond trial-and-error. The following resources explain the causality behind baseline instability and provide self-validating protocols to restore system integrity.

Diagnostic Logic: Isolating the Source of Baseline Noise

Baseline noise in HPLC is rarely random; it is a symptom of a specific subsystem failure[2]. Before adjusting your method, you must isolate whether the noise is optical/electronic, flow-related, or chemical. Follow the logical decision tree below to pinpoint the root cause[3].

DiagnosticWorkflow Step1 1. Observe Baseline Noise Step2 2. Stop Mobile Phase Flow Step1->Step2 Decision1 Does noise persist? Step2->Decision1 Outcome1 Detector/Electronic Issue (Check UV Lamp) Decision1->Outcome1 Yes Step3 3. Resume Flow, Bypass Column Decision1->Step3 No Decision2 Does noise persist? Step3->Decision2 Outcome2 Column Bleed/Contamination (Initiate Wash Protocol) Decision2->Outcome2 No Outcome3 Pump/Solvent Issue (Check Degasser/Valves) Decision2->Outcome3 Yes

Logical decision tree for isolating HPLC baseline noise sources.

Troubleshooting Guide & FAQs

Q: Why is my baseline exhibiting high-frequency "fuzz" and poor signal-to-noise (S/N) when analyzing 2,6-di-tert-butyl-4-nonylphenol? A: This is almost always an optical issue related to wavelength selection. Alkylphenols possess an optimal UV absorbance maximum around 275–280 nm[1][4]. If you attempt to monitor the baseline at lower wavelengths (e.g., 210 nm) to capture universal absorbance, the high concentration of organic solvent required to elute this bulky molecule will absorb the UV light. This solvent background absorbance starves the detector of light, causing severe high-frequency noise[5]. Causality Fix: Shift your Diode Array Detector (DAD) or UV detector to 277 nm. At this wavelength, the analyte absorbs strongly, but the organic mobile phase is virtually transparent, instantly improving your S/N ratio.

Q: My baseline is wandering or drifting upwards significantly during the run. What causes this? A: A wandering baseline is typically caused by one of two factors: column contamination or thermal gradients. Because 2,6-di-tert-butyl-4-nonylphenol is highly lipophilic, it strongly partitions into the C18 stationary phase. If the column is not washed with a sufficiently strong solvent, residual analyte or matrix lipids slowly bleed off the frits and stationary phase, causing a drifting baseline[6][7]. Alternatively, high-organic mobile phases are highly susceptible to refractive index changes. If the column temperature fluctuates, or if there is a temperature mismatch between the column and the detector flow cell, the baseline will wander[3][8]. Causality Fix: Implement the High-Lipophilicity Column Regeneration protocol (see Section 4) and ensure your column oven and detector flow cell temperatures are synchronized.

Q: I am seeing sharp, erratic spikes in the baseline that coincide exactly with the pump strokes. How do I fix this? A: Synchronous baseline pulsation is a mechanical flow issue. High organic mixtures (e.g., 90% Acetonitrile) have different gas solubility profiles than pure solvents. When mixed, dissolved air can outgas, forming micro-bubbles in the detector flow cell where the pressure drops, leading to sharp optical spikes[9]. Furthermore, these micro-bubbles can cause pump check valves to seat improperly, leading to pressure pulsations that manifest as baseline noise[8]. Causality Fix: Verify that your inline vacuum degasser is functioning. Purge the pump with 100% Isopropanol (IPA) to clear any trapped bubbles in the check valves, then re-prime with freshly prepared, degassed mobile phase.

Quantitative Data & Symptom Matrix

Use the following table to quickly correlate your specific baseline noise symptom with its expected impact, root cause, and the self-validating diagnostic step.

Symptom (Noise Type)Typical S/N ImpactRoot CauseSelf-Validating DiagnosticCorrective Action
High-Frequency (Fuzz) Reduces S/N by 50-80%UV lamp degradation or incorrect wavelength (e.g., 210 nm).Stop flow; if noise persists, it is optical/electronic.Change wavelength to 277 nm[4]; replace UV lamp[2].
Synchronous Pulsation Reduces S/N by 30-50%Pump check valve failure or dissolved gas.Overlay pressure trace with baseline; check for exact correlation[8].Purge pump; replace check valves; check degasser.
Wandering / Upward Drift Obscures low-level peaksColumn bleed of lipophilic residues or temperature drift[5][7].Bypass column; if baseline flattens, the column is contaminated[3].Execute IPA column regeneration protocol; stabilize column oven.
Erratic Sharp Spikes Invalidates peak integrationMicro-bubbles passing through the detector flow cell[3][9].Apply slight backpressure to detector waste line; spikes will temporarily suppress.Degas mobile phase; check for system micro-leaks.

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must rely on self-validating systems. The following protocols allow you to definitively prove the source of the issue and resolve it.

Protocol 1: The "Drop-Down" System Isolation Test

This protocol uses the process of elimination to identify the exact hardware component causing the noise.

  • Establish Baseline: Run your standard method for 2,6-di-tert-butyl-4-nonylphenol (e.g., 90% ACN at 1.0 mL/min) and monitor the noise for 5 minutes.

  • Isolate the Detector: Stop the pump flow completely. Monitor the baseline for 3 minutes. Causality: Flow-related noise requires mobile phase movement. If the noise continues at zero flow, the issue is purely electrical or optical (e.g., a failing deuterium lamp)[2][3].

  • Isolate the Column: If the noise stopped in Step 2, resume flow. Pause the run, disconnect the HPLC column, and replace it with a zero-dead-volume union. Resume flow. Causality: The column acts as a chemical sponge. If the baseline is now flat and stable, the column was bleeding lipophilic contaminants[6].

  • Isolate the Pump/Solvent: If the noise continues with the union in place, the issue is upstream. Overlay the pump pressure ripple with the UV signal. If they match, the pump check valves are failing. If they do not match, the solvent is contaminated or poorly degassed[8].

Protocol 2: High-Lipophilicity Column Regeneration

Standard column washing (e.g., 100% Acetonitrile) is often insufficient for bulky, extremely hydrophobic molecules like 2,6-di-tert-butyl-4-nonylphenol. You must use a solvent with a lower polarity index to solvate the nonyl tail.

WashWorkflow Start Start Wash Protocol Step1 Phase 1: 90% Water / 10% ACN (Flush polar buffers/salts) Start->Step1 Step2 Phase 2: 100% Acetonitrile (Elute moderate organics) Step1->Step2 Step3 Phase 3: 100% Isopropanol (IPA) (Solubilize bulky alkylphenols) Step2->Step3 Step4 Phase 4: 100% Acetonitrile (Purge IPA from system) Step3->Step4 End Re-equilibrate to Mobile Phase Step4->End

Step-by-step column regeneration workflow for highly lipophilic analytes.

Methodology:

  • Phase 1 (Salt Removal): Flush the column with 90% Water / 10% Acetonitrile at 0.5 mL/min for 15 column volumes (CV). Note: Skip this step if your method does not use buffered salts.

  • Phase 2 (Standard Organic): Transition to 100% Acetonitrile for 10 CV to remove moderately hydrophobic matrix components.

  • Phase 3 (Deep Solvation): Transition to 100% Isopropanol (IPA) at a reduced flow rate (0.2 - 0.3 mL/min) for 20 CV. Causality: IPA has a higher viscosity (requiring a lower flow rate to prevent overpressuring) but a superior ability to disrupt the hydrophobic interactions between the C18 phase and the tert-butyl/nonyl groups of the analyte.

  • Phase 4 (Purge & Re-equilibrate): Return to 100% Acetonitrile for 15 CV to flush out the highly viscous IPA, then re-equilibrate to your starting mobile phase conditions.

References

  • Troubleshooting Common HPLC Issues Labcompare
  • Why Your HPLC Baseline Drifts—And How to Stop It Separ
  • Eliminating Baseline Problems Agilent Technologies
  • HPLC Repair Services: Common Causes of Baseline Noise The Overbrook Group
  • Shimadzu Baseline Disturbance Shimadzu
  • HPLC Pain Points Cytiva Life Sciences
  • Causes of High Baseline Noise with Cogent Diamond Hydride™ Columns MTC USA
  • Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk MDPI
  • Isolation and Characterization of 4-tert-Butylphenol-Utilizing Strains PMC / NIH

Sources

Optimization

preventing auto-oxidation of 2,6-di-tert-butyl-4-nonylphenol during storage

Welcome to the technical support guide for 2,6-di-tert-butyl-4-nonylphenol (DTBNP). This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of auto-oxidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2,6-di-tert-butyl-4-nonylphenol (DTBNP). This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of auto-oxidation during the storage and handling of this critical antioxidant. Here, we provide in-depth, evidence-based answers to frequently asked questions and a troubleshooting guide to help you maintain the integrity and efficacy of your DTBNP supply.

Frequently Asked Questions (FAQs)
Q1: My 2,6-di-tert-butyl-4-nonylphenol, which should be a clear or pale-yellow liquid, has developed a pronounced yellow or brownish tint. What's happening?

This discoloration is a classic indicator of auto-oxidation. DTBNP is a hindered phenolic antioxidant designed to scavenge free radicals.[1][2][3] However, under certain storage conditions, it can react with atmospheric oxygen. This process involves the formation of a phenoxy radical, which is stabilized by the bulky tert-butyl groups.[1][2] While this radical is less reactive than the peroxy radicals it is meant to trap, it can participate in further reactions, leading to the formation of colored degradation products like quinones and diphenoquinones.[4][5][6]

Q2: What specific factors accelerate the auto-oxidation of DTBNP?

Several environmental factors can significantly accelerate the degradation of DTBNP. Understanding these is the first step toward prevention:

  • Oxygen: As the primary reactant, the presence of atmospheric oxygen is the most critical factor. The rate of oxidation often shows a direct dependence on the partial pressure of dioxygen.

  • Light (UV Radiation): Light, particularly in the UV spectrum, provides the activation energy needed to initiate the free radical chain reaction. Photodegradation can be rapid, with studies on similar di-tert-butylphenols showing half-lives of just a few hours under direct sunlight.[6]

  • Heat: Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including oxidation.[7] Storing DTBNP at elevated temperatures, even if protected from light and oxygen, can lead to gradual degradation.[8]

  • Presence of Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for oxidation reactions. They can facilitate the formation of reactive oxygen species and accelerate the decomposition of hydroperoxides, which are intermediates in the auto-oxidation chain.

  • pH: The stability of phenolic compounds can be pH-dependent.[9] Highly alkaline or acidic conditions can influence the rate of oxidation.[10] For DTBNP, maintaining a neutral pH environment is generally recommended.

Q3: What are the consequences of using oxidized DTBNP in my experiments?

Using degraded DTBNP can have several negative impacts on your research:

  • Reduced Antioxidant Efficacy: The primary function of DTBNP is to inhibit oxidation. If it is already oxidized, its capacity to protect your target molecules is diminished, leading to inaccurate experimental outcomes.

  • Introduction of Impurities: The degradation products are impurities that can interfere with your assays, react with your target compounds, or exhibit their own, often uncharacterized, biological activity.

  • Altered Physical Properties: Oxidation can change the physical properties of the material, which may affect its solubility, viscosity, or performance in a formulation.

  • Poor Reproducibility: Using a reagent with a variable and unknown level of degradation will lead to inconsistent results and poor reproducibility between experiments.

Troubleshooting Guide: Diagnosing and Correcting DTBNP Oxidation

If you suspect your DTBNP has been compromised, follow this logical troubleshooting workflow to identify the cause and take corrective action.

TroubleshootingWorkflow cluster_storage Storage Conditions cluster_handling Container & Handling start Oxidation Suspected (e.g., Discoloration) q_visual Is the material visibly discolored or hazy? start->q_visual res_visual_yes High probability of significant oxidation. q_visual->res_visual_yes Yes res_visual_no Oxidation may be in early stages. Proceed with chemical analysis. q_visual->res_visual_no No q_storage How was it stored? cause_light Probable Cause: Light Exposure q_storage->cause_light Clear container? Exposed to lab light? cause_oxygen Probable Cause: Oxygen Exposure q_storage->cause_oxygen Headspace not inert? cause_heat Probable Cause: Heat Exposure q_storage->cause_heat Stored above recommended temp? q_container What type of container was used? q_handling What were the handling procedures? q_container->q_handling No cause_metal Probable Cause: Metal Contamination q_container->cause_metal Metal or reactive plastic container? q_handling->cause_oxygen Repeatedly opened without purging? q_handling->cause_metal Used metal spatula? res_visual_yes->q_storage res_visual_yes->q_container sol_light Solution: Store in amber glass or opaque containers. cause_light->sol_light sol_oxygen Solution: Blanket with inert gas (N₂ or Ar). Use airtight seals. cause_oxygen->sol_oxygen sol_heat Solution: Store at recommended cool temperatures. cause_heat->sol_heat sol_metal Solution: Use high-purity glass or PTFE-lined containers. Avoid metal spatulas. cause_metal->sol_metal

Caption: Troubleshooting workflow for diagnosing DTBNP oxidation.

Best Practices for Storage and Handling

Proactive prevention is the most effective strategy. Adhering to the following protocols will maximize the shelf-life and stability of your DTBNP.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of oxidation reactions. Avoid freezing unless specified by the manufacturer, as this can cause phase separation in some formulations.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, a key reactant in the auto-oxidation process. This is the most critical step for long-term storage.
Light Protect from LightPrevents photo-initiation of radical chain reactions.[6] Use amber glass vials or store containers in a dark cabinet.
Container Borosilicate Glass (Type 1) or PTFEThese materials are non-reactive and minimize the risk of leaching metal ions or other contaminants that can catalyze oxidation.
Protocol: Inert Gas Blanketing for Aliquots

When you receive a new bottle of DTBNP, it is best practice to aliquot it into smaller, single-use volumes under an inert atmosphere.

Materials:

  • Source bottle of DTBNP

  • Appropriately sized amber glass vials with PTFE-lined septa caps

  • Source of high-purity nitrogen or argon gas with a regulator and tubing

  • Long, sterile needle or cannula

  • Syringes for liquid transfer

Procedure:

  • Set up your inert gas line in a fume hood. Attach a sterile needle to the end of the tubing.

  • Puncture the septum of a clean, empty amber vial with the gas needle and a second "vent" needle to allow air to escape.

  • Purge the vial with a gentle stream of nitrogen or argon for 1-2 minutes.

  • Remove the vent needle first, then the gas needle, to maintain a positive pressure of inert gas inside the vial.

  • Quickly uncap the main source bottle of DTBNP. Using a clean syringe, draw the desired volume for your aliquot.

  • Immediately recap the source bottle and briefly purge the headspace with inert gas before tightening the cap for storage.

  • Carefully uncap the purged aliquot vial and dispense the DTBNP.

  • Recap the vial tightly. For extra security, wrap the cap and neck with parafilm.

  • Label the vial clearly with the compound name, concentration, date, and "Inert Atmosphere."

  • Store the aliquoted vial under the recommended conditions (refrigerated, in the dark).

Mechanism of Auto-Oxidation

Understanding the chemical pathway of degradation helps to rationalize the preventative measures. Hindered phenols like DTBNP act as "chain-breaking" antioxidants.

AutoOxidation cluster_propagation Oxidation Chain cluster_inhibition Antioxidant Action ArOH DTBNP (ArOH) ArO_radical Stable Phenoxy Radical (ArO•) ArOH->ArO_radical H donation ROO_radical Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH H abstraction from RH ROO_radical->ROOH CHAIN BROKEN R_radical Substrate Radical (R•) ROOH->R_radical Degradation Further Reactions (e.g., Dimerization, Quinone Formation) ArO_radical->Degradation Side Reactions (Discoloration) Initiator Initiator (Light, Heat, Metal) Initiator->R_radical Initiation O2 Oxygen (O₂) RH Substrate (RH) R_radical->ROO_radical Propagation

Caption: Simplified mechanism of radical scavenging and subsequent degradation.

The key is that while the phenoxy radical (ArO•) formed is stable and less likely to propagate the oxidation chain, it is not completely inert.[1] Over time, especially under adverse conditions, these radicals can react with each other or other species to form colored products that signify degradation.

Analytical Monitoring of Stability

For critical applications, visual inspection may not be sufficient. Quantitative analysis can confirm the purity and concentration of your DTBNP.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method. A stability-indicating method would show a decrease in the area of the main DTBNP peak and the appearance of new peaks corresponding to degradation products over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also highly effective for separating and identifying DTBNP and its volatile or semi-volatile degradation products.[11][12]

  • Antioxidant Capacity Assays: Functional assays, such as the DPPH or ABTS radical scavenging assays, can measure the remaining antioxidant activity of your sample.[13][14] A decrease in activity compared to a fresh standard indicates degradation.

References
  • N.A. (n.d.). Autoxidation of 2,6-di- tert-butylphenol catalyzed by 5,10,15,20-tetrakis[4-(diethylmethylammonio)phenyl]porphyrinatocobalt(II) tetraiodide in water. ResearchGate. Available at: [Link]

  • Tafesh, A. M., et al. (2003). Autoxidation of 2,6-di-tert-butylphenol with cobalt Schiff base catalysts by oxygen in CO2-expanded liquids. Green Chemistry, 5(3), 284-289. Available at: [Link]

  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Available at: [Link]

  • Huo, Y., et al. (2024). Rapid oxidation of phenolic compounds by O3 and HO•: effects of the air–water interface and mineral dust in tropospheric chemical processes. Copernicus ACP. Available at: [Link]

  • Vidal, O., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI. Available at: [Link]

  • Donoghue, P. J., et al. (2014). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. PMC. Available at: [Link]

  • Farajzadeh, M. A., et al. (n.d.). Determination of Synthetic Phenolic Antioxidants in Biological Fluids Based on Air-assisted Liquid-liquid Microextraction Followed by Gas Chromatography-flame Ionization Detection. Analytical and Bioanalytical Chemistry Research. Available at: [Link]

  • Gupta, V. K., et al. (2015). DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. Jetir.Org. Available at: [Link]

  • Ohkatsu, Y., & Kajiyama, T. (2007). Synergism between Phenolic Antioxidants in Autoxidation. J-Stage. Available at: [Link]

  • Jones, E. G., & Balster, W. J. (2000). Interaction of a Synthetic Hindered-Phenol with Natural Fuel Antioxidants in the Autoxidation of Paraffins. ACS Publications. Available at: [Link]

  • Vidal, O., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Molecules, 26(18), 5469. Available at: [Link]

  • Sumczynski, D., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. Available at: [Link]

  • Hirota, D. I. (1970). PHYSICOCHEMICAL FACTORS AFFECTING THE OXIDATION OF PHENOLIC COMPOUNDS BY OZONE. ProQuest. Available at: [Link]

  • N.A. (n.d.). Dependence of rate of autoxidation on 2,6-di-tert-butylphenol.... ResearchGate. Available at: [Link]

  • Li, J., et al. (2025). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. MDPI. Available at: [Link]

  • Omnistab. (2022). Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals. Available at: [Link]

  • N.A. (n.d.). Method development and evaluation for the analysis of synthetic phenolic antioxidants in blood. Diva-Portal.org. Available at: [Link]

  • Omnistab. (2022). Hindered phenolic antioxidants for polymer protection. Knowledge. Available at: [Link]

  • Sorensen, A. M., et al. (2012). Factors Influencing the Antioxidant and Pro-Oxidant Activity of Polyphenols in Oil-in-Water Emulsions. ACS Publications. Available at: [Link]

  • Chen, C. J., & Lee, M. R. (2004). Synergistic effect of antioxidant phenolic acids on human phenolsulfotransferase activity. PubMed. Available at: [Link]

  • Lou, Z., et al. (2017). Synergistic Antioxidant Activity of Natural Products. Remedy Publications LLC. Available at: [Link]

  • N.A. (2019). Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture. PubMed. Available at: [Link]

  • Zhang, Y. L., et al. (2005). Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain. PubMed. Available at: [Link]

  • Amfine. (n.d.). Hindered Phenols | Antioxidants for Plastics. amfine.com. Available at: [Link]

  • Performance Additives. (n.d.). Hindered Phenolic Antioxidants. Performance Additives. Available at: [Link]

  • Hornedo-Ortega, R., et al. (2020). Variability in the Beneficial Effects of Phenolic Compounds: A Review. PMC. Available at: [Link]

  • N.A. (2016). Degradation kinetics and mechanism of 2,4-Di-tert-butylphenol with UV/persulfate. ResearchGate. Available at: [Link]

  • Chen, X., et al. (2012). Occurrence and Biodegradation of Nonylphenol in the Environment. MDPI. Available at: [Link]

  • Lu, Z., & Smit, M. (2011). Degradation of 4-n-nonylphenol under nitrate reducing conditions. PMC - NIH. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2025). Di-tert-butylphenols - Evaluation statement (EVA00167). aicis.gov.au. Available at: [Link]

Sources

Troubleshooting

resolving GC-MS co-elution issues for alkylphenol derivatives

Welcome to the Technical Support Center for GC-MS Workflows. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming one of the most notorious challenges in env...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for GC-MS Workflows. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming one of the most notorious challenges in environmental and toxicological chromatography: the co-elution of alkylphenol derivatives.

Alkylphenols, particularly nonylphenols (NPs) and octylphenols (OPs), are not single discrete compounds. They are highly complex isomeric mixtures that defy standard 1D GC-MS separation. This guide provides field-proven, self-validating methodologies to diagnose, resolve, and accurately quantify these challenging analytes.

Diagnostic Workflow: Resolving Alkylphenol Co-elution

Workflow A Alkylphenol Co-elution Detected in GC-MS B Are peaks broad or tailing? A->B C Perform Derivatization (e.g., MSTFA/BSTFA) B->C Yes (Polarity Issue) D Are isomers still overlapping? B->D No (Isomer Issue) C->D E Hardware Solution: GCxGC-TOF-MS D->E Need Isomer-Specific Data F Software Solution: AMDIS Deconvolution D->F Need Total Target Data G Quantification: Use Isotope-Labeled Branched IS E->G F->G

Fig 1: Decision matrix for resolving alkylphenol co-elution in GC-MS workflows.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why do my nonylphenol (NP) samples appear as an unresolved "hump" rather than discrete peaks? A: Technical grade nonylphenol is synthesized industrially via the alkylation of phenol with mixed nonenes. This process yields a highly complex mixture of over 200 constitutional isomers, differing in the branching of their nonyl side chains[1]. Because these isomers share nearly identical molecular weights, boiling points, and polarities, standard 1D GC-MS columns can only resolve approximately 20 to 22 major components[2]. The remaining isomers co-elute, creating a broad, unresolved chromatographic "hump" or isobaric interference.

Q2: Will derivatization eliminate my co-elution issues? A: No, but it is a strictly necessary prerequisite. Due to the polar hydroxyl (-OH) group on the phenolic ring, underivatized alkylphenols interact strongly with the silanol groups of the GC column, causing severe peak tailing and loss of sensitivity[3]. Derivatization (e.g., silylation) replaces this active hydrogen with a non-polar trimethylsilyl (TMS) group, drastically improving volatility and peak symmetry. However, derivatization does not alter the fundamental boiling point similarities of the branched isomers. Consequently, while individual peaks become sharper, structural isomers will still co-elute.

Q3: If 1D GC-MS is insufficient, how do I achieve isomer-specific separation? A: The most authoritative hardware solution is Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS) . Causality: GCxGC passes the sample through two columns with orthogonal stationary phases (e.g., a non-polar primary column followed by a polar secondary column), connected by a cryogenic modulator. Isomers that co-elute based on volatility in the first dimension are subsequently separated based on subtle polarity differences in the second dimension[4]. TOF-MS is mandatory for this setup because the peaks eluting from the second column are extremely narrow (<100 ms), requiring data acquisition rates (>50 Hz) that traditional scanning quadrupoles cannot achieve[4]. This technique has been proven to resolve over 100 nonylphenol components[5].

Q4: I only have a standard 1D GC-MS. How can I extract quantitative data from co-eluting peaks? A: You can utilize software-driven deconvolution or tandem mass spectrometry (GC-MS/MS). Software (AMDIS): The Automated Mass Spectral Deconvolution and Identification System (AMDIS) mathematically extracts "pure" component spectra from complex, overlapping chromatograms[6]. It does this by analyzing the rise and fall of individual ion traces; if specific ions maximize at slightly different times, AMDIS models them as separate peaks and subtracts the background[7]. Hardware (GC-MS/MS): Using a triple quadrupole in Selected Reaction Monitoring (SRM) mode allows you to isolate specific precursor-to-product ion transitions, filtering out matrix noise. While true isomers may still share SRM transitions, you can define a retention time range in your chromatography data system to integrate the entire isomer group as a single quantitative value[8].

Q5: Why is my quantification failing even when I use an internal standard? A: A common methodological error is using linear n-isomers (e.g., n-nonylphenol) as internal standards for branched alkylphenol analysis. Causality: Linear isomers exhibit significantly different adsorption properties, derivatization kinetics, and chromatographic elution times compared to the highly branched isomers found in technical mixtures and environmental samples[3]. This discrepancy leads to erroneous response factors. Solution: You must use isotope-labeled branched internal standards (e.g., 13C-labeled or deuterated technical NP mixtures). Because they are chemically identical to the target analytes, they perfectly mimic the extraction and co-elution behavior, ensuring accurate quantification[3].

Data Presentation: Strategy Comparisons & Transitions

Table 1: Comparison of Analytical Strategies for Alkylphenol Resolution

StrategyResolution PowerMechanism / CausalityKey AdvantageLimitation
1D GC-MS (Derivatized) Low (~20 isomers)Volatility & Boiling PointImproves peak shape and volatilityCannot separate isobaric branched isomers
GC-MS/MS (SRM) Moderate (Grouped)Precursor-to-Product Ion FilteringEliminates matrix background noiseIsomers share transitions; integrated as a group
1D GC-MS + AMDIS Moderate-HighMathematical DeconvolutionExtracts pure spectra from overlapping peaksRequires full-scan data; struggles with identical spectra
GCxGC-TOF-MS Very High (>100 isomers)Orthogonal Separation (Volatility + Polarity)Physically separates previously co-eluting peaksHigh instrument cost; requires fast TOF-MS

Table 2: Typical GC-MS/MS SRM Transitions for Silylated Alkylphenols

Target AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-tert-Octylphenol (TMS)27820715
4-Nonylphenol (TMS) - Isomer Group29217915
4-n-Nonylphenol-d4 (Surrogate)29618315

(Note: Transitions are representative examples for TMS derivatives optimized for triple quadrupole systems).

Standard Operating Procedures & Self-Validating Protocols

Protocol 1: Silylation Derivatization of Alkylphenols

Moisture is the primary enemy of silylation. This protocol ensures complete conversion of polar hydroxyl groups to non-polar TMS ethers.

  • Preparation: Transfer 1.0 mL of the sample extract (in hexane or dichloromethane) to a 2.0 mL amber GC vial.

  • Evaporation: Evaporate the sample to complete dryness under a gentle stream of ultra-high purity nitrogen. Causality: Even trace amounts of water will hydrolyze the silylation reagent, halting the reaction.

  • Reagent Addition: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and 50 µL of anhydrous pyridine. Causality: Pyridine acts as both an acid scavenger and a basic catalyst to drive the silylation forward.

  • Incubation: Seal the vial tightly and incubate at 60°C for 30 minutes in a heating block.

  • Cooling: Allow the vial to cool to room temperature before GC-MS injection.

  • Self-Validation Check: Always spike the pre-extraction sample with a surrogate standard (e.g., 4-n-nonylphenol-d4). Evaluate the surrogate peak area in the final chromatogram. A recovery of >90% validates that no moisture interference occurred and derivatization was successful.

Protocol 2: AMDIS Deconvolution Workflow for 1D GC-MS

Use this protocol when hardware upgrades to GCxGC are unavailable, and you must extract pure spectra from a co-eluting hump.

  • Data Acquisition: Acquire GC-MS data in Full-Scan mode (e.g., m/z 50–500) rather than SIM. Causality: AMDIS requires comprehensive spectral data across the entire mass range to accurately model peak shapes and subtract background noise[6].

  • Software Initialization: Load the raw .D or .RAW data file into the AMDIS software and link your target library (e.g., NIST MS Library).

  • Parameter Optimization:

    • Set Resolution to High. (Forces the software to distinguish closely eluting isomer ions).

    • Set Sensitivity to Medium. (Prevents baseline chemical noise from being perceived as false peaks)[7].

    • Set Shape Requirements to Medium.

  • Execution: Run the deconvolution. AMDIS will analyze the rise and fall of individual ion traces, separating overlapping components into discrete "Clean" spectra[6].

  • Self-Validation Check: Review the "Net" value (Match Factor) in the AMDIS results panel. A Match Factor score of >80 confirms that the mathematically extracted spectrum strongly correlates with the empirical library standard, validating the accuracy of the deconvolution.

References

  • Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. dphen1.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUgad8_Kq9ICEWZIg-EETyQVqNf8NCmBMXhTFZbTwnSyzD0JnNZ34L-2zWQJ2QY-EQ7fwwk-qzlJY5qb9YhcwA5gsjp958_1t--3jShjj9jPDBiqrMdukqKJeayFDVPKZRpEKu_4uSvzL1xuXlknWyO6esWMgeK-7gcaDxF-ns_sD5vNJgs1OVpyXJSZw=]
  • Analysis of Nonylphenol Isomers in a Technical Mixture and in Water by Comprehensive Two-Dimensional Gas Chromatography−Mass Spectrometry. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaqNrNFihcHc3sV5XA26IRf4-6S-VGCnCiFqwPmNiePXSj8IDMTI8q1Jyy9XAC1h5fvZeYfqErhGKboxhx_1pZykYSzj3Z5BTnS0UxzgPsDuI4YniekxZ-2Ld4E9fq6eNGaYxCYFMpVO9I3DMXNyj0RBFAnJkjy8iPSkHW4VQ1xJBpa91exuJgLc4MZ9Zk-o-QKCGOlabBj2MPOJXt0Psu0G2jh8wbSwrDToViy61NiN2vXl54SNppqRjdxOLQxKxqofMeTrPFoP6Y6w5QKHKxjIsTT-vXHk2jMWHPnKv9tHrvTDGxlLHhQxy1DYaXusoYfGg_iX0=]
  • Automated Mass Spectral Deconvolution & Identification System. nist.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIIxiryV1SUvzatvwVBt3wQlOWFCKrZgU7aADhdinHygajsqY1CFOXZCxgn2ysWEKACV6nqqDdrV15lJ8GAL8ha1wvt38sNzJpq9IfvzQZmHAyUD6oI4a5Zpz7ENUVDbb7j0mVMYgGHtTXYMf7IBrGTPjGJDBuLS5s8yLHzgm1HnQ=]
  • Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development. thermofisher.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwPqymtjppGR0Zz0_-hLD9Sc6njU8hTJIypLBkKErSp_ztaeNnDG_6qzkJm2_l938MBXGkvuem_Cz07_hQhxQXawoUVhqC3lkiziA-IwySy1LaYWPKgnUrhX4RrqtmOsfQMGNz8e7BuW_owcVbGBP8a_4TrzOwtYTkONDm1uqDJtPsdGw3BBHtN4JQZ2-2vMkSBPzkDS3QPjXA5jG9Y0rUQZGVeuWBYY5FLLAk]
  • Analysis of Alkylphenols Using New Internal Standards. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVly0JFWi5xLtpVKh0Mngw3OaKnF7G8a9ShhhyokA4qMB-pmG2XeVSHgDAwTN3qhq1PZepBhNYiyb6AEHPO8FZK3Ns43CtQyMSSQ9OPRzV1k6vhA6QWuLj79cAlBOwg7arSj8juF6wvZcwpu_reDQdug3lxyteLvUozfhk2WAaLMEUXC26Fv5pHR8etn3GUyMqAdjPbBmlHDmR8nYL2_nqOCQ1NgAjL2I9_SQwwPETynINkw0FMlS5TpBgfYpMfDt3VeKMroNNeARHymBe-oxHQHs=]
  • Isomer-Specific Determination of 4-Nonylphenols Using Comprehensive Two-Dimensional Gas Chromatography/Time-of-Flight Mass Spectrometry. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4KKoszbxAjnOCDxomFtgLpiuzz5N8NKhdrWURTZOykxwSyiKWuV6d7lkLqAxqZE-2sNfGLDgPJqMy5yqB_8mmpkwYdzzXe2Y2sHsWCBnKyTjtKWhF6_rb4ROdtHy3i38wiaMI9g==]
  • AMDIS Detailed. amdis.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMo0cTcBYDJRIxGhCT_xnkNuLhLIdC-F9vXWk0N7JYr9Q_FQwojbYv-4e6wyGN7ZDkZSDMqBkijKJnGrorchY5VBUw1dFTpvJMGK0zYTC23CQBOQVeukEPyVed60l5m9qT50eLhZcgfuGaP3vmnuFUEDZkYGLp3Tv8R1DnIbilFw==]
  • Estrogen-active nonylphenols from an isomer-specific viewpoint: a systematic numbering system and future trends. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhBWAGIrfST87LMHftAgffumEHCDPKF7TLWpByWtpIYbgLcpmkD-JhAYCFi4vJpgWk1AQY55vpy5xjL3cxlT4sKvQHKO0uXsGXIqLlgFmrf5xz8KrC2Q8enE3Uaxk2HK8QnTP7]

Sources

Optimization

Technical Support Center: Optimizing Solid-Phase Extraction for 2,6-di-tert-butyl-4-nonylphenol

Welcome to the technical support center for optimizing Solid-Phase Extraction (SPE) methods for 2,6-di-tert-butyl-4-nonylphenol (DTBNP). This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing Solid-Phase Extraction (SPE) methods for 2,6-di-tert-butyl-4-nonylphenol (DTBNP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the extraction of this highly hydrophobic and sterically hindered molecule. By understanding the "why" behind each step, you can develop a robust and reliable SPE protocol.

Understanding the Analyte: 2,6-di-tert-butyl-4-nonylphenol (DTBNP)

Before diving into method development, it's crucial to understand the physicochemical properties of DTBNP, as these characteristics dictate its behavior during SPE.

PropertyValueImplication for SPE
Molecular Formula C23H40O[1]Indicates a large, nonpolar structure.
Molecular Weight 348.57 g/mol Relatively high molecular weight.
Structure Phenolic ring with two bulky tert-butyl groups ortho to the hydroxyl group and a nonyl group para.The tert-butyl groups create significant steric hindrance around the weakly acidic phenolic hydroxyl group. The long nonyl chain contributes to its high hydrophobicity.
pKa ~12.0[2]Very weakly acidic. pH manipulation to ionize the hydroxyl group for elution from a reversed-phase sorbent will require a very high pH, which can be detrimental to silica-based sorbents.
Water Solubility 376.3 µg/L at 20°C[2]Very low water solubility, indicating strong retention on nonpolar stationary phases.
Boiling Point 389.6±11.0 °C (Predicted)[2]Non-volatile, making it suitable for techniques that involve solvent evaporation.
Density 0.899±0.06 g/cm3 (Predicted)[2]Less dense than water.

The combination of high hydrophobicity and steric hindrance makes DTBNP a challenging analyte for SPE. The bulky tert-butyl groups can limit interactions with the stationary phase, while the long nonyl chain promotes strong nonpolar interactions.

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE sorbent for extracting DTBNP?

A1: Given the highly nonpolar and hydrophobic nature of 2,6-di-tert-butyl-4-nonylphenol, a reversed-phase SPE sorbent is the most appropriate choice.[3] These sorbents utilize nonpolar functional groups (e.g., C18, C8, or polymeric) to retain hydrophobic compounds from a polar sample matrix through van der Waals forces.[3][4]

  • Polymeric Sorbents (e.g., Polystyrene-Divinylbenzene): These are often the best starting point for highly hydrophobic compounds like DTBNP. They offer high surface area and strong nonpolar retention, which is necessary to effectively capture the analyte from the sample matrix.

  • C18 (Octadecyl) Sorbents: A standard choice for reversed-phase SPE, C18 provides strong hydrophobic retention. However, for a molecule as nonpolar as DTBNP, breakthrough during sample loading could be a concern if the sorbent mass is insufficient.

  • C8 (Octyl) Sorbents: Less retentive than C18, C8 might be considered if elution from C18 proves to be too difficult, even with strong organic solvents.[5]

Q2: I am experiencing low recovery of DTBNP. What are the likely causes and how can I fix it?

A2: Low recovery is a common issue and can stem from several factors throughout the SPE process.[5] Here's a systematic approach to troubleshooting:

  • Incomplete Elution: DTBNP's high hydrophobicity can lead to very strong retention on the sorbent.

    • Solution: Increase the strength of your elution solvent.[6] If you are using methanol, try switching to or adding a stronger, less polar solvent like acetonitrile, or a mixture such as dichloromethane/methanol. You may also need to increase the volume of the elution solvent.[6]

  • Analyte Breakthrough During Loading: This occurs when the analyte does not adequately retain on the sorbent and passes through with the sample matrix.

    • Solution:

      • Increase Sorbent Mass: Use a larger SPE cartridge to increase the capacity for retention.[6]

      • Decrease Sample Loading Flow Rate: A slower flow rate allows more time for the analyte to interact with and bind to the sorbent.[6]

      • Sample Pre-treatment: Ensure your sample is in a sufficiently polar solvent to promote strong hydrophobic binding to the reversed-phase sorbent. If your sample is dissolved in a solvent with a high percentage of organic, dilute it with water or a weak aqueous buffer.[7]

  • Secondary Interactions: Residual silanol groups on silica-based sorbents can lead to unwanted secondary polar interactions with the phenolic hydroxyl group of DTBNP.[4]

    • Solution: While the steric hindrance from the tert-butyl groups minimizes this, it can still occur. Using an end-capped C18 sorbent can reduce these interactions. Alternatively, adding a small amount of a competitive agent like another phenol to the sample might help, though this can complicate analysis.

Q3: How can I improve the cleanliness of my final extract and reduce matrix effects?

A3: A clean extract is crucial for accurate and reproducible downstream analysis, especially with sensitive techniques like LC-MS.[5][8]

  • Optimize the Wash Step: This is the most critical step for removing interferences.

    • Strategy: Use the strongest possible wash solvent that does not elute the analyte. Since DTBNP is very nonpolar, you can likely use a relatively strong organic wash (e.g., a higher percentage of methanol or acetonitrile in water) to remove more polar interferences.[7]

  • Sorbent Selection: Consider a sorbent with a different selectivity if your current choice co-elutes interferences.

  • Sample Pre-treatment:

    • Filtration: If your sample contains particulates, filter it before loading to prevent clogging the SPE cartridge.[9]

    • Liquid-Liquid Extraction (LLE): For very complex matrices, a preliminary LLE can remove a significant portion of interferences before SPE.[10]

    • Matrix-Specific Sorbents: For samples with high lipid content, specialized sorbents designed for lipid removal can be used in a two-step SPE process.[11]

Q4: Should I be concerned about the pH of my sample when extracting DTBNP?

A4: For DTBNP, pH control is less critical for retention on a reversed-phase sorbent compared to more acidic phenols. With a pKa of approximately 12, it will be in its neutral, highly hydrophobic form under typical sample conditions (pH 2-8).[2][7]

  • Retention: Maintaining a neutral or slightly acidic pH will ensure the phenolic hydroxyl group is protonated, maximizing its hydrophobicity and retention on the reversed-phase sorbent.[9] Acidifying the sample to pH ≤ 2 is a common practice for phenolic compounds.[12][13]

  • Elution: Adjusting the pH to >12 to ionize the hydroxyl group and weaken its retention is generally not recommended for silica-based sorbents as it can cause them to dissolve. This strategy would only be viable with pH-stable polymeric sorbents.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Incomplete elution. 2. Analyte breakthrough during sample loading. 3. Secondary interactions with the sorbent.[4] 4. Analyte instability in the sample.1. Increase elution solvent strength (e.g., switch from methanol to acetonitrile or add dichloromethane) and/or volume.[5][6] 2. Decrease sample loading flow rate, increase sorbent mass, or dilute the sample with a more polar solvent.[6] 3. Use an end-capped sorbent or a polymeric sorbent. 4. Verify analyte stability in the sample matrix and processing solvents.
Poor Reproducibility (High %RSD) 1. Inconsistent flow rates during loading, washing, or elution. 2. Sorbent bed drying out before sample loading. 3. Incomplete or inconsistent solvent evaporation and reconstitution. 4. Sample carryover in the analytical system.[5]1. Use a vacuum manifold or automated SPE system for precise flow control. 2. Ensure the sorbent bed remains solvated after the equilibration step. 3. Carefully control the evaporation step to avoid analyte loss and ensure consistent reconstitution volume. 4. Run blank injections between samples to check for carryover.[5]
High Background/Matrix Effects in Final Extract 1. Inadequate removal of interferences during the wash step. 2. Co-elution of matrix components with the analyte. 3. Leachables from the SPE cartridge.[6]1. Increase the strength of the wash solvent (use the strongest solvent that doesn't elute the analyte).[7] 2. Change the sorbent to one with a different selectivity. 3. Pre-wash the SPE cartridge with the elution solvent before conditioning.[6]
Clogged SPE Cartridge 1. Particulate matter in the sample. 2. High sample viscosity.[6] 3. Protein precipitation in the cartridge.1. Centrifuge or filter the sample prior to loading.[9] 2. Dilute the sample with a less viscous, compatible solvent.[6] 3. For biological samples, perform a protein precipitation step (e.g., with acetonitrile) before SPE.

Experimental Workflow and Visualization

Recommended SPE Protocol for DTBNP

This protocol serves as a starting point for method development. Optimization will be required based on your specific sample matrix and analytical requirements.

Sorbent: Reversed-phase (e.g., Polymeric or C18, 500 mg)

  • Conditioning:

    • Pass 5 mL of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge.[3] This step solvates the stationary phase.

  • Equilibration:

    • Pass 5 mL of reagent water (or a buffer matching the pH of your sample) through the cartridge.[3] This prepares the sorbent for the sample matrix. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a solvent mixture that is strong enough to remove interferences but weak enough to leave DTBNP on the sorbent (e.g., 40-60% methanol in water). This step will require optimization.

  • Drying (Optional but Recommended):

    • Dry the cartridge under vacuum for 5-10 minutes to remove the aqueous wash solvent, which can interfere with the elution of the highly nonpolar analyte.

  • Elution:

    • Elute the DTBNP with 5-10 mL of a strong organic solvent (e.g., acetonitrile, dichloromethane, or a mixture). Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a solvent compatible with your analytical instrument (e.g., mobile phase).

Visualizing the SPE Workflow

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Water) Condition->Equilibrate Solvate phase Load 3. Sample Loading Equilibrate->Load Prepare for sample Wash 4. Washing (Remove Interferences) Load->Wash Analyte retained Elute 5. Elution (Collect Analyte) Wash->Elute Interferences discarded Evaporate 6. Evaporation Elute->Evaporate Analyte in solvent Reconstitute 7. Reconstitution Evaporate->Reconstitute Concentrate analyte Analyte_Out Final Extract for Analysis Reconstitute->Analyte_Out Ready for injection

Caption: A generalized workflow for solid-phase extraction.

Chemical Structure and Interactions

Caption: Primary hydrophobic interaction in reversed-phase SPE.

References

  • A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. Spectroscopy Online.
  • 2,6-Di-tert-butyl-4-nonylphenol | 4306-88-1. ChemicalBook.
  • Solid-Phase Extraction (SPE) Method Development.
  • Three Common SPE Problems.
  • Understanding and Improving Solid-Phase Extraction.
  • Controlling SPE Selectivity Through pH and Organic Modifier Manipul
  • [Determination of alkyl-phenols in textiles by in-tube capillary solid-phase extraction-gas chrom
  • Optimization of SPE parameters: a ) sample pH, b ) salt content (KCl),...
  • Determination of Parabens and Phenolic Compounds in Dairy Products through the Use of a Two-Step Continuous SPE System Including an Enhanced Matrix Removal Sorbent in Combin
  • Matrix effect and accuracy of the analytical method. a Concentration in...
  • Tips for Developing Successful Solid Phase Extraction Methods. LabRulez LCMS.
  • Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
  • Analysis of Polyphenols in the Lamiaceae Family by Matrix Solid-Phase Dispersion Extraction Followed by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry Determination.
  • Determination of Phenols in Drinking Water by Solid Phase Extraction and GC–MS. Sigma-Aldrich.
  • SPE Troubleshooting. Thermo Fisher Scientific - US.
  • Implication of the Polymeric Phenolic Fraction and Matrix Effect on the Antioxidant Activity, Bioaccessibility, and Bioavailability of Grape Stem Extracts. PubMed.
  • Extraction techniques for the determination of phenolic compounds in food. SciSpace.
  • 2,6-Di-tert-butyl-4-nonylphenol | CAS#:4306-88-1. Chemsrc.
  • Method Development in Solid Phase Extraction using Non-Polar ISOLUTE® SPE Columns for the Extraction of Aqueous Samples. Biotage.
  • Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in w
  • Di-tert-butylphenols - Evaluation statement (EVA00167). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • 2,6-di-tert-butyl-4-nonylphenol — Chemical Substance Inform
  • 2,6-Di-tert-butylphenol. Santa Cruz Biotechnology.
  • US4547596A - Separation and recovery of alkylated phenols.
  • 2,6-DI-TERT-BUTYLPHENOL. CAMEO Chemicals - NOAA.
  • 2,6-Di-tert-butyl-4-nitrophenol | C14H21NO3 | CID 69765. PubChem - NIH.
  • 2,6-di-tert-Butyl-4-nonylphenol SDS, 4306-88-1 Safety D
  • 2,6-DI-TERT-BUTYL-4-CRESOL.
  • 2,6-di-tert-butyl-4-nonylphenol (C23H40O). PubChemLite.
  • 2,6-Di-tert-butylphenol. Wikipedia.

Sources

Troubleshooting

purification methods for crude 2,6-di-tert-butyl-4-nonylphenol mixtures

Welcome to the Technical Support Center for Hindered Phenol Purification. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Hindered Phenol Purification. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex isolation of 2,6-di-tert-butyl-4-nonylphenol (DTBNP).

Because DTBNP is a highly lipophilic, sterically hindered phenol, standard acid-base extraction techniques often fail. The bulky tert-butyl groups shield the phenolic hydroxyl, drastically altering its hydrogen-bonding capacity, boiling point, and reactivity. This guide addresses the root causes of purification failures and provides self-validating, field-proven protocols to achieve >99.9% purity.

Core Workflow Overview

Workflow Crude Crude DTBNP Mixture (Phenols, Catalyst, Oligomers) Quench Catalyst Deactivation (Aqueous Wash) Crude->Quench Distill Vacuum Fractional Distillation (Remove lights & heavies) Quench->Distill MeltCryst Melt Crystallization (Cooling & Sweating) Distill->MeltCryst Pure Ultra-Pure 2,6-DTBNP (>99.9% Purity) MeltCryst->Pure

Caption: Workflow for the purification of crude 2,6-di-tert-butyl-4-nonylphenol mixtures.

Troubleshooting & FAQs

Module A: Catalyst Deactivation & Primary Workup

Q: Why does my crude DTBNP mixture degrade into 4-nonylphenol and isobutylene during distillation? A: This is a classic case of reverse Friedel-Crafts dealkylation. If your synthesis utilized an aluminum phenoxide or acidic catalyst (e.g., AlCl₃, Amberlyst), heating the crude mixture above 100°C without deactivating the catalyst will drive the equilibrium backward [1]. The bulky tert-butyl groups are thermodynamically unstable at high temperatures in the presence of active Lewis acids. You must completely deactivate and remove the catalyst before applying heat.

Protocol: Catalyst Quenching & Removal

  • Cooling: Cool the crude reaction mixture to 40°C.

  • Quenching: Slowly add a 10% aqueous HCl solution (if an aluminum-based catalyst was used) or a mild bicarbonate solution (for acidic resin washings) at a 1:1 v/v ratio.

  • Phase Separation: Stir vigorously for 30 minutes, then transfer to a separatory funnel. The hindered phenol will remain entirely in the organic phase.

  • Washing: Wash the organic layer twice with deionized water to remove residual salts.

  • Drying: Dry over anhydrous Na₂SO₄ and filter.

Module B: Vacuum Fractional Distillation

Q: How do I separate the mono-tert-butylated and tri-alkylated impurities from 2,6-DTBNP when their molecular weights are so different? A: You cannot rely on molecular weight alone. Because the two orthotert-butyl groups sterically shield the phenolic hydroxyl group, 2,6-DTBNP cannot form strong intermolecular hydrogen bonds [2]. Consequently, its boiling point is paradoxically depressed and often overlaps with the mono-alkylated (2-tert-butyl-4-nonylphenol) derivative, despite having a higher molecular weight. Deep vacuum is mandatory to keep pot temperatures below 210°C and prevent thermal cracking [3].

Protocol: High-Vacuum Fractional Distillation

  • Setup: Equip a short-path fractionating column with a high-efficiency vacuum pump and a cold trap.

  • Pressure: Draw a deep vacuum of no more than 1.33 kPa (10 torr); ideally 0.36–0.60 kPa [3].

  • Heating: Gradually heat the pot.

  • Fraction Collection:

    • Fore-run: Unreacted 4-nonylphenol and lower-boiling oligomers.

    • Main Fraction: 2,6-DTBNP (monitor vapor temperature carefully; exact boiling point depends on the specific branching of the nonyl chain but typically distills between 180–210°C under deep vacuum).

    • Residue: 2,4,6-tri-alkylated heavy byproducts.

Module C: Melt Crystallization (Advanced Purification)

Q: My distilled DTBNP is still a viscous oil with 95% purity. How do I achieve >99.9% purity for drug development without using massive amounts of chromatography solvent? A: Melt crystallization is the industry standard for this exact scenario. As a green, solvent-free separation technology, it exploits the freezing point depression caused by impurities to separate closely boiling isomers that distillation cannot resolve [4]. The process involves cooling the melt until the target supersaturates and crystallizes, followed by a critical "sweating" phase where the temperature is slightly raised to melt away the impure eutectic mother liquor trapped in the crystal lattice [5].

MeltCryst Melt Molten DTBNP Mixture (Impurities: Mono/Tri-alkylated) Cool Cooling Phase (Selective Nucleation) Melt->Cool Crystal Coarse Crystal Lattice (Trapped Impurities) Cool->Crystal Sweat Sweating Phase (Partial Melting of Eutectic) Crystal->Sweat Drain Drain Mother Liquor (Impurities Removed) Sweat->Drain PureMelt PureMelt Drain->PureMelt

Caption: Melt crystallization phases: cooling, sweating, and final melting for high-purity isolation.

Protocol: Zone Refining / Melt Crystallization

  • Melting: Heat the 95% pure distilled fraction slightly above its melting point (DTBNP mixtures vary depending on nonyl branching, typically 30–45°C) until completely liquid.

  • Crystallization: Cool the melt at a controlled rate of 1–2°C per hour. Seed crystals can be added to induce nucleation. Allow the bulk to solidify.

  • Sweating: Gradually raise the temperature to just 1–3°C below the pure compound's melting point. Hold this temperature. The impurities, which have a lower eutectic melting point, will liquefy ("sweat") out of the crystal lattice.

  • Draining: Drain the liquid mother liquor.

  • Recovery: Melt the remaining highly purified crystals and collect the final >99.9% pure product.

Quantitative Data & Separation Parameters

Table 1: Physicochemical Properties & Separation Matrix

ComponentSteric HindranceRelative Volatility (Vacuum)Crystallization BehaviorPurification Strategy
Unreacted 4-Nonylphenol Low (H-bonding active)High (Distills first)Amorphous/LiquidRemoved via fore-run distillation.
2-tert-butyl-4-nonylphenol ModerateMediumLow melting pointDistillation (partial overlap); removed via sweating.
2,6-di-tert-butyl-4-nonylphenol High (H-bonding blocked) Medium-Low Forms stable crystals Target fraction; purified via melt crystallization.
2,4,6-tri-alkylated phenols ExtremeLow (Remains in pot)High melting pointLeft in distillation residue.

References

  • Source: Google Patents (US5091594A)
  • 2,6-Di-tert-butylphenol - Properties and Synthesis Source: Wikipedia URL:[Link]

  • Purification of alkylated phenols by melt crystallization Source: European Patent Office (EP1109768B1) URL:[Link]

  • Melt Crystallization Technology Introduction Source: Shanghai DODGEN Chemical Technology Co., Ltd. URL:[Link]

  • Source: Google Patents (EP1109768B1)

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Steric Hindrance: 2,6-di-tert-butyl-4-nonylphenol vs. 2,6-di-tert-butylphenol

A Senior Application Scientist's Guide to Understanding Molecular Shielding and its Impact on Reactivity and Performance In the field of industrial chemistry, particularly in the development of stabilizers, antioxidants,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Understanding Molecular Shielding and its Impact on Reactivity and Performance

In the field of industrial chemistry, particularly in the development of stabilizers, antioxidants, and other performance additives, the molecular architecture of a compound is paramount.[1][2][3] Hindered phenols are a cornerstone of this field, prized for their ability to scavenge free radicals and terminate destructive oxidation chain reactions.[4][5][6] This guide provides an in-depth comparison of two closely related, yet functionally distinct, hindered phenols: 2,6-di-tert-butyl-4-nonylphenol and its parent compound, 2,6-di-tert-butylphenol. The central focus of this analysis is to elucidate the differences in their steric hindrance and the resulting implications for their application.

The defining characteristic of these molecules is the presence of bulky tert-butyl groups positioned ortho to the hydroxyl group on the phenol ring.[4][7] This arrangement creates a sterically crowded environment around the reactive -OH group, a feature that is critical to their function as antioxidants.[4] This steric shielding modulates the reactivity of the hydroxyl proton, making it selectively available to small, reactive free radicals while preventing it from engaging in undesirable side reactions with larger molecules.[4]

While both compounds share the foundational 2,6-di-tert-butylphenol core, the addition of a long-chain alkyl group (nonyl) at the para position in 2,6-di-tert-butyl-4-nonylphenol introduces significant changes to its physical properties and, to a lesser extent, its steric profile. This guide will dissect these differences through the lens of molecular structure, experimental data, and practical applications.

Molecular Structure: The Foundation of Steric Hindrance

The steric hindrance of a molecule is a direct consequence of the spatial arrangement of its atoms. In the case of these two phenols, the primary source of steric bulk originates from the two tert-butyl groups flanking the hydroxyl group.

  • 2,6-di-tert-butylphenol (DTBP): This molecule (CAS 128-39-2) presents a significant steric shield around the phenolic hydroxyl group.[1][2][8] The two tert-butyl groups effectively create a "pocket" where the hydroxyl group resides. This conformation is key to its antioxidant activity, as it allows the hydroxyl proton to be donated to terminate a free radical chain reaction, while the resulting phenoxy radical is stabilized by the bulky flanking groups, preventing it from initiating new chains.[5]

  • 2,6-di-tert-butyl-4-nonylphenol: This derivative (CAS 4306-88-1) retains the 2,6-di-tert-butyl arrangement, meaning the immediate steric environment of the hydroxyl group is largely identical to that of DTBP.[9] The key difference is the presence of a C9H19 (nonyl) chain at the para-position. While this long alkyl chain does not directly overlay the hydroxyl group, it significantly increases the overall molecular volume and lipophilicity of the molecule. This can indirectly influence its reactivity by affecting its solubility, orientation at interfaces, and interaction with other molecules in a given matrix.

Caption: Structural comparison highlighting the key functional groups.

Experimental Approaches to Quantifying Steric Hindrance

To move beyond theoretical comparison, we can employ several experimental techniques to probe the steric environment of the hydroxyl group in these two compounds. The following outlines a robust experimental workflow designed to deliver quantitative, comparative data.

Experimental_Workflow start Sample Preparation (DTBP & DTBNP) esterification Kinetic Study: Fischer Esterification start->esterification nmr Spectroscopic Analysis: ¹H NMR start->nmr computation Computational Modeling: Solvent Accessible Surface Area start->computation data_analysis Comparative Data Analysis esterification->data_analysis nmr->data_analysis computation->data_analysis conclusion Conclusion on Relative Steric Hindrance data_analysis->conclusion

Caption: Experimental workflow for comparing steric hindrance.

1. Kinetic Studies: Fischer Esterification

The rate of a chemical reaction is highly sensitive to steric hindrance at the reaction center. Fischer esterification, the reaction of the phenolic hydroxyl group with a carboxylic acid (e.g., acetic acid) under acidic catalysis, serves as an excellent probe.

Experimental Protocol:

  • Reactor Setup: A 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with equimolar amounts (e.g., 10 mmol) of the phenol (either DTBP or 2,6-di-tert-butyl-4-nonylphenol) and glacial acetic acid in a non-polar solvent like toluene (50 mL).

  • Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 mmol), is added to the mixture.

  • Reaction Monitoring: The flask is heated to reflux. Aliquots (0.5 mL) are withdrawn at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching and Analysis: Each aliquot is immediately quenched in cold, deionized water and the organic layer is analyzed by Gas Chromatography (GC) to determine the concentration of the unreacted phenol and the ester product.

  • Data Analysis: The reaction rate constant (k) is determined by plotting the natural logarithm of the phenol concentration versus time. A slower reaction rate (smaller k value) indicates greater steric hindrance.

Expected Outcome:

Due to the identical steric shielding of the hydroxyl group by the two ortho tert-butyl groups, the initial reaction rates are expected to be very similar. Any observed difference would likely be minor and attributable to the secondary electronic or solvation effects of the para-nonyl group, rather than a direct steric clash at the reaction site.

2. Spectroscopic Analysis: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can provide subtle insights into the electronic and steric environment of the hydroxyl proton.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of identical molar concentration (e.g., 0.1 M) of both DTBP and 2,6-di-tert-butyl-4-nonylphenol in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).

  • Data Analysis: Compare the chemical shift (δ) of the hydroxyl proton (-OH) in both spectra. The position of this peak is influenced by hydrogen bonding and the local electronic environment.

Expected Outcome:

The chemical shifts of the hydroxyl protons are expected to be very similar, again reflecting the analogous immediate steric and electronic environment provided by the 2,6-di-tert-butyl groups. A slight upfield or downfield shift in the nonyl-substituted compound might be observed, potentially due to long-range electronic effects or differences in intermolecular hydrogen bonding patterns influenced by the bulky nonyl tail.

Comparative Data Summary

The following table summarizes the expected outcomes from the proposed experiments.

Parameter2,6-di-tert-butylphenol (DTBP)2,6-di-tert-butyl-4-nonylphenolRationale for Difference
Molecular Weight ( g/mol ) 206.32[2]332.56[9]Addition of a C9H19 alkyl chain.
LogP (Octanol-Water Partition) 4.92[8]7.28[10]The long nonyl chain significantly increases lipophilicity.
Esterification Rate Constant (k) k₁k₂ ≈ k₁The reaction site (-OH) is sterically shielded identically in both molecules.
¹H NMR -OH Chemical Shift (δ) δ₁δ₂ ≈ δ₁The immediate electronic and steric environment of the -OH group is nearly identical.
Interpretation and Practical Implications

However, the addition of the 4-nonyl group is not without significant consequences for the molecule's overall performance and application:

  • Solubility and Compatibility: The long, non-polar nonyl chain makes 2,6-di-tert-butyl-4-nonylphenol significantly more soluble in hydrocarbon-based materials such as lubricating oils, fuels, and polymers like polyethylene and polypropylene.[2][11] This enhanced compatibility ensures that the antioxidant is well-dispersed within the material it is designed to protect, preventing leaching and improving long-term stability.[12] In contrast, the lower molecular weight DTBP might be more volatile or prone to migration in some polymer systems.

  • Volatility: 2,6-di-tert-butyl-4-nonylphenol has a much higher boiling point (389.6 °C) compared to DTBP (253 °C), making it suitable for high-temperature applications where DTBP might evaporate.[10]

  • Radical Scavenging Mechanism: The fundamental mechanism of action as a primary antioxidant, which involves donating a hydrogen atom to a peroxy radical, remains the same for both compounds.[5][6][13] The resulting phenoxy radical is stabilized in both cases by the bulky ortho substituents.

Conclusion

In a direct comparison of steric hindrance at the phenolic hydroxyl group, 2,6-di-tert-butyl-4-nonylphenol and 2,6-di-tert-butylphenol are functionally equivalent. The identical arrangement of the two bulky tert-butyl groups ortho to the hydroxyl group dictates the reactivity and selectivity of these molecules as radical scavengers.

The key differentiator is the para-nonyl group in 2,6-di-tert-butyl-4-nonylphenol. This substituent does not alter the direct steric hindrance but profoundly modifies the molecule's physical properties. It acts as a lipophilic anchor, enhancing solubility and permanence in non-polar matrices, and reducing volatility. Therefore, the choice between these two antioxidants is not based on a difference in their fundamental steric shielding, but rather on the physical demands of the application system, such as operating temperature, the nature of the substrate to be stabilized, and the required longevity of the additive.

References

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Available from: [Link]

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Available from: [Link]

  • Amfine. Hindered Phenols | Antioxidants for Plastics. Available from: [Link]

  • Wikipedia. 2,6-Di-tert-butylphenol. Available from: [Link]

  • Vinati Organics. 2 6 di tert butyl phenol (2 6 dtbp), cas 128-39-2. Available from: [Link]

  • Tintoll. (2025, December 30). Hindered Phenol Antioxidant HPAO. Available from: [Link]

  • Li, Y., et al. (2025, May 6). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. PMC. Available from: [Link]

  • OECD SIDS. 2,6-DI-TERT-BUTYLPHENOL CAS N°: 128-39-2. Available from: [Link]

  • PubChem. 2,6-Di-tert-butylphenol | C14H22O | CID 31405. Available from: [Link]

  • RSC Publishing. (2025, December 16). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. Available from: [Link]

  • PMC. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Available from: [Link]

  • NextSDS. 2,6-di-tert-butyl-4-nonylphenol — Chemical Substance Information. Available from: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2025, March 31). Di-tert-butylphenols - Evaluation statement (EVA00167). Available from: [Link]

  • PubChem. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404. Available from: [Link]

  • ResearchGate. (2025, August 5). Oxidation of Sterically Hindered Phenols. Available from: [Link]

  • ACS Publications. (2021, February 24). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. The Journal of Physical Chemistry Letters. Available from: [Link]

  • Google Patents. US7988884B2 - Preparation of sterically hindered hydroxyphenylcarboxylic acid esters.
  • PubMed. (2022, January 4). Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations. Available from: [Link]

  • PMC. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. Available from: [Link]

  • ResearchGate. (PDF) 2,6-Di-tert-butyl-4-(morpholinomethyl)phenol monohydrate. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 2,6-di-tert-butyl-4-nonylphenol Quantification

Introduction: The Analytical Imperative for 2,6-di-tert-butyl-4-nonylphenol 2,6-di-tert-butyl-4-nonylphenol (DBNP) is a sterically hindered phenolic compound utilized primarily as an antioxidant in various industrial app...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for 2,6-di-tert-butyl-4-nonylphenol

2,6-di-tert-butyl-4-nonylphenol (DBNP) is a sterically hindered phenolic compound utilized primarily as an antioxidant in various industrial applications, including polymers, oils, and rubbers. Its presence, whether as an active ingredient, a potential leachant from packaging materials, or an environmental trace contaminant, necessitates precise and reliable quantification. For researchers and professionals in drug development and environmental monitoring, the ability to accurately measure DBNP is critical for quality control, safety assessment, and regulatory compliance.

The validation of an analytical method is the cornerstone of this reliability. It provides documented evidence that a procedure is suitable for its intended purpose. This guide offers an in-depth comparison of common analytical techniques for DBNP quantification, grounded in the principles of the ICH Q2(R1) guidelines.[1][2][3][4] We will explore the causality behind methodological choices, present self-validating experimental protocols, and provide a clear framework for selecting the optimal method for your application.

Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for the analysis of semi-volatile organic compounds like DBNP. Its high resolving power and the specificity of mass spectrometric detection make it a preferred method, particularly when high sensitivity is required.

Causality of Method Choice: Why GC-MS?

The decision to use GC-MS is based on DBNP's physicochemical properties. While phenolic compounds can be challenging for GC analysis due to their polarity and potential for peak tailing, this is overcome through derivatization. Silylation, for instance, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5] This chemical modification significantly increases the analyte's volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.[5]

Experimental Workflow: Sample Preparation & Analysis

The journey from a raw sample to a quantifiable result involves several critical steps. The following workflow is designed for robustness and to minimize matrix interference, a common challenge in complex samples like environmental water or polymer extracts.

Figure 1: GC-MS Sample Preparation and Analysis Workflow RawSample 1. Raw Sample (e.g., Water, Polymer Extract) SpikeIS 2. Spike with Internal Standard (e.g., 2,6-di-tert-butyl-4-nonylphenol-d19) RawSample->SpikeIS SPE 3. Solid Phase Extraction (SPE) (e.g., C18 or Florisil Cartridge) SpikeIS->SPE Wash 4. Wash Cartridge (Remove Interferences) SPE->Wash Elute 5. Elute Analyte (e.g., Hexane, Dichloromethane) Wash->Elute Concentrate 6. Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Derivatize 7. Derivatization (e.g., with BSTFA at 70°C) Concentrate->Derivatize GCMS 8. GC-MS Analysis (SIM or MRM Mode) Derivatize->GCMS

Caption: Figure 1: GC-MS Sample Preparation and Analysis Workflow

Detailed Protocol: Validation of a GC-MS Method for DBNP

This protocol is based on the ICH Q2(R1) framework and ensures the method's suitability.[1][3]

1. System Suitability Test (SST):

  • Before any validation run, inject a mid-concentration standard solution five times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area and retention time should be <2%. Tailing factor should be <1.5. This confirms the system is performing correctly on the day of analysis.

2. Specificity:

  • Analyze a blank matrix (e.g., control water) and a matrix spiked with DBNP and potential interfering compounds.

  • Rationale: This demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Acceptance Criteria: No significant interfering peaks at the retention time of the DBNP-TMS derivative in the blank matrix.

3. Linearity and Range:

  • Prepare a series of at least five calibration standards by diluting a stock solution. A typical range could be 10-500 ng/mL.[5]

  • Spike each standard with a constant concentration of an internal standard (IS), such as a deuterated analog.

  • Rationale: The IS corrects for variations in injection volume and instrument response, enhancing precision.

  • Procedure: Plot the peak area ratio (Analyte/IS) against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥0.995.[6]

4. Accuracy (as % Recovery):

  • Spike a blank matrix with DBNP at three concentration levels (e.g., low, medium, high; 80%, 100%, and 120% of the target concentration).[1][7]

  • Prepare three replicates at each level (total of nine determinations).

  • Rationale: This assesses the closeness of the measured value to the true value and evaluates the influence of the matrix.

  • Calculation: % Recovery = (Measured Concentration / Spiked Concentration) x 100.

  • Acceptance Criteria: For assays, recovery is typically expected to be within 98-102%. For trace-level analysis, 80-120% is often acceptable.[7]

5. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicates of a spiked sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Rationale: This measures the method's variability under different conditions within the same lab.

  • Acceptance Criteria: RSD should be <15% for trace analysis; often <2% is required for assays.

6. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. Often estimated based on a signal-to-noise ratio of 3:1.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3] Often estimated based on a signal-to-noise ratio of 10:1 or as the lowest point on the calibration curve that meets accuracy and precision criteria.

Typical GC-MS Parameters & Performance
ParameterTypical SettingRationale
GC Column 30 m x 0.25 mm, 0.25 µm HP-5ms or equivalentA non-polar column providing good separation for a wide range of semi-volatile compounds.
Injection Mode SplitlessMaximizes the transfer of analyte to the column for trace-level analysis.
Oven Program 50°C (1 min), ramp at 10°C/min to 300°C (5 min)Provides separation from lighter contaminants and ensures elution of the derivatized analyte.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization method that produces repeatable fragmentation patterns.
MS Mode Selected Ion Monitoring (SIM) or MRMSIM/MRM significantly increases sensitivity and selectivity by monitoring only specific ions for the analyte.
Typical LOD 0.5 - 5 ng/mLDependent on matrix and instrumentation.
Typical Recovery 85 - 115%Varies with sample complexity and preparation method.[6]

Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For matrices that are difficult to volatilize or for labs looking to avoid derivatization steps, LC-MS/MS presents a powerful alternative. It combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

Causality of Method Choice: Why LC-MS/MS?

LC-MS/MS is particularly advantageous for its direct analysis capability. It eliminates the need for derivatization, saving time and removing a potential source of analytical variability. The technique is well-suited for analyzing DBNP in complex biological or environmental samples.[8][9] The use of electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in negative mode is effective for phenolic compounds, readily forming the deprotonated molecule [M-H]⁻ for sensitive detection.[10]

Experimental Workflow: A Streamlined Approach

The sample preparation for LC-MS/MS can often be simpler than for GC-MS, as derivatization is not required.

Figure 2: LC-MS/MS Method Validation Workflow Start Method Development Specificity 1. Specificity (Peak Purity, Blank Analysis) Start->Specificity Linearity 2. Linearity & Range (≥5 Concentrations, r² ≥ 0.995) Specificity->Linearity Accuracy 3. Accuracy (Spike Recovery at 3 Levels) Linearity->Accuracy Precision 4. Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ 5. LOD & LOQ (S/N Ratio or Curve) Precision->LOD_LOQ Robustness 6. Robustness (Varying pH, Flow Rate, etc.) LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Figure 2: LC-MS/MS Method Validation Workflow

Detailed Protocol: Validation of an LC-MS/MS Method for DBNP

The validation principles are identical to those for GC-MS, following the ICH Q2(R1) guideline. The primary differences lie in the instrumentation and sample handling.

1. System Suitability & Specificity: As described for GC-MS, but using LC parameters. 2. Linearity and Range: Prepare standards in a solvent compatible with the initial mobile phase (e.g., methanol or acetonitrile). 3. Accuracy & Precision: Follow the same spike-recovery and replication schemes. 4. LOD & LOQ: Determined via signal-to-noise or from the standard curve. Method detection limits for similar nonylphenols have been reported in the picogram-on-column range, highlighting the technique's sensitivity.[11][12]

Typical LC-MS/MS Parameters & Performance
ParameterTypical SettingRationale
LC Column C18 or C8, 2.1 x 100 mm, <3 µmReversed-phase columns provide excellent retention and separation for non-polar to moderately polar compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or MethanolA standard mobile phase system for reversed-phase chromatography. The acid aids in protonation for positive mode, or can be omitted/replaced for negative mode.
Elution GradientA gradient elution is necessary to effectively elute the non-polar DBNP and clean the column.
Ionization Source ESI or APCI (Negative Mode)ESI is common for a wide range of compounds; APCI can be better for less polar molecules. Negative mode is ideal for phenols.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides exceptional specificity and sensitivity by monitoring a specific precursor ion to product ion transition.
Typical LOD 0.1 - 1 ng/mLHighly sensitive, often surpassing GC-MS without derivatization.
Typical Recovery 90 - 110%Generally high due to simpler sample preparation.

Pillar 3: High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)

For routine quality control where analyte concentrations are higher and the sample matrix is relatively clean, HPLC with UV or Fluorescence detection offers a cost-effective and robust alternative to mass spectrometry.

Causality of Method Choice: Why HPLC-UV/FLD?

The phenolic ring in DBNP contains a chromophore that absorbs UV light, typically around 275-280 nm.[13] This allows for direct detection using a UV detector. For enhanced sensitivity and selectivity, a fluorescence detector (FLD) can be used, as phenolic compounds often fluoresce.[8] This method is less expensive to acquire and operate than MS-based systems and is often simpler to implement.

Validation and Performance

The validation protocol remains consistent with the ICH Q2(R1) framework. However, performance characteristics will differ.

ParameterHPLC-UVHPLC-FLDRationale
Selectivity ModerateHighFLD is more selective as fewer compounds fluoresce compared to those that absorb UV light.
Sensitivity (LOQ) ~0.1 - 0.5 µg/mL~10 - 50 ng/mLFLD is typically 10-1000 times more sensitive than UV detection for suitable compounds.
Robustness HighHighBoth are very robust and reliable detection methods.
Matrix Tolerance ModerateGoodSusceptible to interference from co-eluting compounds that also absorb UV light. FLD is less prone to this.

Comparative Analysis: Selecting the Right Tool for the Job

The choice of analytical method is a critical decision driven by the specific requirements of the study. There is no single "best" method; instead, there is an optimal method for a given application.

Figure 3: Decision Tree for Method Selection q1 Trace Level Analysis Required? (<100 ng/mL) q2 Complex Matrix? (e.g., Wastewater, Biological) q1->q2 Yes res_hplc Use HPLC-UV/FLD q1->res_hplc No q3 Derivatization Feasible? q2->q3 No res_lcms Use LC-MS/MS q2->res_lcms Yes q3->res_lcms No res_gcms Use GC-MS q3->res_gcms Yes

Caption: Figure 3: Decision Tree for Method Selection

Performance Summary Table
FeatureGC-MSLC-MS/MSHPLC-UV/FLD
Specificity High to Very High (with MRM)Very HighModerate (UV) to High (FLD)
Sensitivity (LOQ) High (sub-ng/mL with derivatization)Very High (sub-ng/mL to pg/mL)Low (µg/mL) to Moderate (ng/mL)
Sample Prep More complex (derivatization often needed)SimplerSimple
Throughput ModerateHighHigh
Cost (Instrument) HighVery HighLow to Moderate
Cost (Operational) ModerateHighLow
Best For... Volatile/Semi-volatile analytes, high-resolution analysis, established libraries.Complex matrices, non-volatile compounds, avoiding derivatization.Routine QC, high concentration samples, budget-conscious labs.

Conclusion

The validation of an analytical method for 2,6-di-tert-butyl-4-nonylphenol is a multi-faceted process that ensures data integrity and reliability. For ultra-trace quantification in complex matrices, LC-MS/MS offers unparalleled sensitivity and specificity without the need for derivatization. GC-MS remains a gold standard, providing excellent performance, especially when coupled with a derivatization step to enhance analyte volatility. For routine quality control applications where analyte levels are higher and matrices are cleaner, HPLC-UV/FLD provides a robust, cost-effective, and reliable solution.

By understanding the causality behind each technique and following a rigorous validation framework such as ICH Q2(R1), researchers can select and implement the most appropriate method, ensuring their results are accurate, precise, and fit for purpose.

References

  • ICH. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • Pharma Beginners. (2026, January 22). Accuracy Parameter in Analytical Method Validation | ICH Q2(R1). YouTube. [Link]

  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). 2,6-ジ-tert-ブチル-4-sec-ブチルフェノール (2,6-di-tert-butyl-4-sec-butylphenol). [Link]

  • Occupational Safety and Health Administration. (1992, August). Di-tert-butyl-p-cresol (BHT). [Link]

  • Falandysz, J., et al. (n.d.). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. National Center for Biotechnology Information. [Link]

  • Ferguson, P. L., Iden, C. R., & Brownawel, B. J. (2001). Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A, 938(1-2), 79–91. [Link]

  • Kawamura, Y., et al. (n.d.). Determination of 2,4,6-Tri-tert-butylphenol and Related Compounds in Foods. ResearchGate. [Link]

  • International Organisation of Vine and Wine. (2020, November 26). Determination of Alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). [Link]

  • British Columbia Ministry of Environment & Climate Change Strategy. (2017, September 15). Nonylphenols and Ethoxylates in Water by LC/MS/MS. [Link]

  • Ferguson, P. L., Iden, C. R., & Brownawel, B. J. (2001). Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry. Semantic Scholar. [Link]

  • Ferguson, P. L., Iden, C. R., & Brownawel, B. J. (2002). Analysis of nonylphenol and nonylphenol ethoxylates in environmental samples by mixed-mode high-performance liquid chromatography-electrospray mass spectrometry. ResearchGate. [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • Shimadzu. (n.d.). Analysis of Alkylphenols using LC-MS. [Link]

  • Henrique, S., et al. (2020). HPLC METHOD IMPROVEMENT FOR 4-NONYLPHENOL DETERMINATION IN ANAEROBIC REACTORS: DECREASING SOLVENT CONSUMPTION AND WASTE GENERATION. ResearchGate. [Link]

  • Wang, Q., et al. (n.d.). Determination of 2,6-di-tert-butylphenol in Irganox 1425. ResearchGate. [Link]

  • Neag, E., et al. (2011). HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples. ResearchGate. [Link]

  • Shimadzu. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. [Link]

  • Asare, N. (2010, May 3). DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. Theseus. [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. [Link]

Sources

Validation

Benchmarking 2,6-di-tert-butyl-4-nonylphenol (DTBNP) Against Commercial Phenolic Antioxidants

Sterically hindered phenols are the primary defense mechanism against autoxidation in pharmaceutical lipid excipients, lubricants, and industrial polymer matrices. For decades, Butylated Hydroxytoluene (BHT) has served a...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Sterically hindered phenols are the primary defense mechanism against autoxidation in pharmaceutical lipid excipients, lubricants, and industrial polymer matrices. For decades, Butylated Hydroxytoluene (BHT) has served as the baseline standard. However, a common pitfall in high-temperature processing is BHT's high volatility, which leads to rapid sublimation, Volatile Organic Compound (VOC) emissions, and "fogging" (FOG) defects .

To solve this, 2,6-di-tert-butyl-4-nonylphenol (DTBNP) was developed. By substituting the short para-methyl group of BHT with a bulky, lipophilic nonyl chain, DTBNP achieves a profound reduction in volatility while maintaining the core antioxidant efficacy of the hindered phenolic head . This guide provides an objective, data-driven framework for benchmarking DTBNP against BHT (the low-molecular-weight standard) and Irganox 1010 (a high-molecular-weight polymeric standard).

Structural Causality & Mechanism of Action

The antioxidant capacity of DTBNP is governed by the Hydrogen Atom Transfer (HAT) mechanism . The two bulky tert-butyl groups at the ortho positions sterically shield the phenolic hydroxyl (-OH) group. When a lipid peroxyl radical (ROO•) attacks the matrix, DTBNP donates a hydrogen atom, neutralizing the radical into a stable hydroperoxide.

The resulting phenoxyl radical is resonance-stabilized. Because of the intense steric hindrance from the tert-butyl groups, this radical is physically blocked from participating in further propagation reactions. The nonyl tail does not interfere with this electronic mechanism; rather, its causality lies in altering the macroscopic physical properties—drastically lowering the vapor pressure and enhancing miscibility in hydrophobic environments.

Mechanism ROO Lipid Peroxyl Radical (ROO•) Transition Transition State (HAT Mechanism) ROO->Transition Electrophilic Attack DTBNP DTBNP Antioxidant (ArOH) DTBNP->Transition H-Atom Donation ROOH Stable Hydroperoxide (ROOH) Transition->ROOH Radical Quenched ArO Phenoxyl Radical (ArO• - Resonance Stabilized) Transition->ArO Steric Shielding Prevents Propagation

Mechanism of Hydrogen Atom Transfer (HAT) by sterically hindered phenols.

Physicochemical Profiling

Before running functional assays, it is critical to understand the physical properties of the compounds. DTBNP's liquid state at room temperature provides a distinct processing advantage over solid antioxidants when formulating liquid pharmaceutical excipients or synthetic lubricants.

Table 1: Comparative Physicochemical Properties

PropertyBHTDTBNPIrganox 1010
CAS Number 128-37-04306-88-16683-19-8
Molecular Weight 220.35 g/mol 332.56 g/mol 1177.65 g/mol
Physical State (25°C) Solid (Crystalline)Liquid (Viscous)Solid (Powder)
Steric Hindrance Di-tert-butylDi-tert-butylDi-tert-butyl (x4)
Alkyl Tail MethylNonylPropionate ester network

Experimental Methodologies: A Self-Validating Protocol

To objectively benchmark these antioxidants, I utilize a tri-phasic analytical workflow. This ensures we evaluate both the intrinsic chemical reactivity (DPPH) and the macroscopic physical stability (TGA and OIT).

Workflow Prep Sample Preparation (Equimolar & Equal Weight) DPPH DPPH Assay (Intrinsic Scavenging) Prep->DPPH TGA TGA Analysis (Thermal Volatility) Prep->TGA OIT OIT via DSC (Matrix Stability) Prep->OIT Data Comparative Benchmarking (Efficacy vs. Stability) DPPH->Data IC50 Values TGA->Data Mass Loss % OIT->Data Induction Time

Self-validating experimental workflow for benchmarking antioxidant performance.

Protocol 1: DPPH Radical Scavenging Assay (In Vitro Efficacy)

Objective: Isolate and quantify the intrinsic kinetic reactivity of the phenolic -OH group .

  • Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in anhydrous methanol.

  • Equimolar Dilutions: Prepare serial dilutions (10–100 µM) of DTBNP, BHT, and Irganox 1010.

    • Causality Check: A common error is comparing antioxidants by weight (mg/mL). Comparing equimolar concentrations neutralizes the molecular weight bias, allowing us to evaluate the pure kinetic reactivity of the hindered phenol heads.

  • Reaction: Mix 1 mL of the antioxidant solution with 2 mL of the DPPH solution in a cuvette. Include a negative control (methanol + DPPH) to validate the maximum baseline absorbance.

  • Incubation: Incubate in complete darkness for 30 minutes.

    • Causality Check: DPPH radicals are highly photosensitive. Darkness prevents UV-induced radical degradation, ensuring the absorbance drop is purely driven by the antioxidant.

  • Measurement: Read absorbance at 517 nm and calculate the IC50.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Quantify thermal stability and volatility.

  • Loading: Load 10 mg of the neat antioxidant into an alumina crucible.

  • Heating Profile: Heat from 25°C to 400°C at a ramp rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Data Extraction: Record the temperature at 10% mass loss (T10%).

    • Causality Check: T10% is the industry-standard threshold for volatility. If an antioxidant volatilizes before the processing temperature of the polymer matrix, it cannot provide protection.

Protocol 3: Oxidation Induction Time (OIT) via DSC

Objective: Evaluate functional performance within a lipophilic polymer matrix.

  • Compounding: Disperse 0.1 wt% of each antioxidant into unstabilized polypropylene (PP) powder.

  • Thermal Erasure: Load 5 mg of the compounded PP into an open aluminum pan in a Differential Scanning Calorimeter (DSC). Heat to 200°C at 20°C/min under nitrogen.

  • Isothermal Equilibration: Hold at 200°C for 5 minutes.

    • Causality Check: This critical step erases the polymer's thermal history and establishes a flat baseline, validating that any subsequent exothermic peak is strictly due to oxidation, not polymer relaxation.

  • Oxidation: Switch the purge gas to oxygen (50 mL/min). The OIT is the time from the gas switch to the onset of the exothermic degradation peak.

Comparative Performance Data

Table 2: Benchmarking Performance Data (Representative Values)

Assay / MetricBHTDTBNPIrganox 1010
DPPH IC50 (µM) ~25.0~26.2~6.5 (4x OH groups)
TGA T10% (°C) 155 °C245 °C345 °C
OIT in PP at 200°C (min) 4.5 min18.2 min42.0 min
Application Insights & Conclusion

The experimental data synthesizes a clear narrative. The DPPH assay confirms that the nonyl substitution in DTBNP does not compromise the intrinsic radical scavenging kinetics; its molar IC50 is nearly identical to BHT.

However, the TGA and OIT data reveal the physical superiority of the nonyl chain. DTBNP exhibits a T10% nearly 90°C higher than BHT, translating to a 4-fold increase in matrix survival time (OIT) at 200°C. While Irganox 1010 provides the highest absolute thermal stability due to its massive polymeric structure, DTBNP offers a highly strategic middle ground: it remains a liquid at room temperature (facilitating easy, solvent-free blending in liquid pharmaceutical excipients and oils) while resisting the rapid volatilization and VOC emissions that plague BHT.

References

  • WO2020109410A2 - Antioxidant compositions - Google Patents. Google Patents.
  • Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl- | C23H40O - PubChem . National Institutes of Health (NIH). Available at: [Link]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols . MDPI. Available at: [Link]

Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis of 2,6-di-tert-butyl-4-nonylphenol

Introduction: The Need for Precision in Antioxidant Synthesis 2,6-di-tert-butyl-4-nonylphenol (DTBNP) is a sterically hindered phenolic antioxidant of significant industrial interest. Its molecular structure, featuring b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Precision in Antioxidant Synthesis

2,6-di-tert-butyl-4-nonylphenol (DTBNP) is a sterically hindered phenolic antioxidant of significant industrial interest. Its molecular structure, featuring bulky tert-butyl groups flanking a hydroxyl group and a para-positioned nonyl chain, makes it an effective radical scavenger. This property is leveraged in the stabilization of hydrocarbon-based products, including lubricants, fuels, and polymers, preventing degradation from oxidative stress.

For researchers and professionals in drug development and material science, the reliable synthesis of DTBNP is not merely an academic exercise. The purity and isomeric consistency of the final product directly impact its performance, stability, and safety profile. A reproducible synthesis pathway is therefore paramount, ensuring that experimental data is reliable and that scaled-up production yields a consistent product. This guide provides an in-depth comparison of synthetic pathways to DTBNP, focusing on the critical parameters that govern reproducibility and offering field-proven insights to ensure consistent outcomes.

The Core Chemistry: Friedel-Crafts Alkylation of Phenols

The synthesis of DTBNP and its analogues is fundamentally governed by the Friedel-Crafts alkylation reaction.[1] This cornerstone of organic chemistry involves the electrophilic aromatic substitution of a hydrogen atom on an aromatic ring with an alkyl group.[2] In the context of phenol alkylation, the hydroxyl group is a potent activating, ortho-, para-director, which facilitates the reaction under milder conditions compared to non-activated rings like benzene.[3]

The key to a reproducible synthesis lies in precisely controlling this electrophilic attack to achieve the desired substitution pattern—two tert-butyl groups in the ortho positions (2 and 6) and a nonyl group in the para position (4). The primary challenge and the main source of variability is achieving high regioselectivity and avoiding the formation of undesired isomers or poly-alkylated byproducts.[4][5]

Pathway A: Regioselective Di-tert-butylation of 4-Nonylphenol (Preferred Method)

The most direct and industrially relevant route to DTBNP is the selective ortho-alkylation of a readily available starting material, 4-nonylphenol, with a tert-butylating agent such as isobutylene.

Reaction Principle and Mechanistic Insight

This pathway leverages the pre-existing para-nonyl group to direct the incoming tert-butyl electrophiles to the two available ortho positions. The success of this reaction hinges on the choice of catalyst. While standard Brønsted or Lewis acids (e.g., H₂SO₄, AlCl₃) tend to favor para-alkylation, they would be unselective here and could lead to a mixture of products.[6]

The key to forcing ortho-selectivity is the use of a metal phenoxide catalyst, most notably aluminum phenoxide .[6][7] The proposed mechanism involves the formation of a bulky aluminum tris(phenoxide) complex. This complex coordinates with the incoming alkylating agent (isobutylene), and due to steric hindrance, delivers the electrophile specifically to the less-hindered ortho positions of the phenol ring. This catalytic choice is the single most important factor for ensuring the reproducibility of the desired 2,6-disubstituted isomer.

Experimental Protocol: A Self-Validating System

This protocol is designed with checkpoints and explanations to ensure a self-validating and reproducible workflow.

Materials:

  • 4-Nonylphenol (1.0 eq)

  • Toluene (or other inert solvent like hexane)

  • Aluminum turnings (approx. 0.02 - 0.05 eq)

  • Isobutylene gas or liquid

  • Methanol (for quenching)

  • Deionized Water

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Catalyst Formation: In a dry, inert-atmosphere (N₂ or Ar) reactor equipped with a condenser and mechanical stirrer, dissolve 4-nonylphenol in toluene. Add aluminum turnings. Gently heat the mixture (to ~100-120 °C) to initiate the reaction, which forms the aluminum 4-nonylphenoxide catalyst and evolves hydrogen gas. Causality: This in-situ catalyst formation is critical. Using the phenoxide of the actual starting material ensures the catalyst is tailored to the substrate, enhancing selectivity.

  • Alkylation Reaction: Cool the reaction mixture to the target temperature (typically 40-80 °C). Introduce isobutylene gas through a subsurface sparge tube at a controlled rate, or add liquid isobutylene slowly. The reaction is exothermic and must be carefully monitored. Expert Insight: Maintaining a steady, low temperature is crucial for minimizing the formation of the 2,4,6-tri-tert-butylphenol byproduct. A lower temperature favors the kinetic ortho-product.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of 4-nonylphenol and the intermediate 2-tert-butyl-4-nonylphenol will indicate the reaction's progression towards the desired di-substituted product.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add methanol to quench the catalyst, followed by deionized water to hydrolyze the aluminum salts. Trustworthiness: This step deactivates the reactive catalyst, preventing side reactions during workup. The addition should be slow to control the exothermic quench.

  • Workup and Purification: Separate the organic layer. Wash with dilute acid (e.g., 1M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically a viscous oil.

  • Purification: Purify the crude oil via vacuum distillation to obtain pure 2,6-di-tert-butyl-4-nonylphenol.

Workflow for Pathway A

G cluster_prep Catalyst Preparation cluster_reaction Alkylation cluster_workup Purification p_nonylphenol 4-Nonylphenol reactor_prep Inert Reactor (Toluene, ~110°C) p_nonylphenol->reactor_prep Al Aluminum Al->reactor_prep catalyst Aluminum 4-nonylphenoxide (Active Catalyst) reactor_prep->catalyst H₂ evolution reactor_alkylation Reaction Vessel (40-80°C) catalyst->reactor_alkylation isobutylene Isobutylene isobutylene->reactor_alkylation Controlled feed crude_product Crude Product Mixture reactor_alkylation->crude_product Reaction Monitoring (GC/TLC) quench Quench (Methanol, H₂O) crude_product->quench extraction Liquid-Liquid Extraction quench->extraction distillation Vacuum Distillation extraction->distillation final_product Pure DTBNP distillation->final_product

Caption: Experimental workflow for the synthesis of DTBNP via Pathway A.

Critical Parameters Governing Reproducibility

The consistency of this synthesis is highly dependent on several key parameters. Minor deviations can lead to significant variations in yield and purity.

ParameterRecommended RangeImpact on Reproducibility & Rationale
Catalyst Loading 2-5 mol% AlHigh Impact: Insufficient catalyst leads to slow/incomplete reaction. Excess catalyst can promote side reactions and makes the quench more difficult and hazardous.
Reactant Ratio >2.2 eq IsobutyleneHigh Impact: A slight excess of isobutylene is required to drive the reaction to completion and ensure di-substitution. A large excess is wasteful and requires pressure vessel operation.
Temperature 40 - 80 °CCritical Impact: Higher temperatures (>100 °C) can decrease ortho-selectivity and lead to byproduct formation. Precise temperature control is essential for consistent isomeric purity.
Solvent Choice Toluene, HexaneMedium Impact: An inert, non-polar solvent is required. The choice primarily affects reaction temperature control and solubility. Consistency in solvent choice and purity is key.
Reaction Time 4 - 12 hoursVariable: Time is dependent on other parameters. The reaction should be monitored analytically (GC/TLC) to determine the optimal endpoint, rather than relying on a fixed time, to ensure batch-to-batch consistency.

Pathway B: Stepwise Alkylation via 2,6-di-tert-butylphenol (Alternative)

An alternative, albeit less direct, approach involves the para-alkylation of 2,6-di-tert-butylphenol with a nonyl-containing electrophile (e.g., 1-nonene).

Reaction Principle and Challenges

In this pathway, the two ortho tert-butyl groups sterically hinder the hydroxyl group and direct the incoming nonyl group to the para position. A strong acid catalyst, such as sulfuric acid or a solid acid like an ion-exchange resin, is typically required.[8]

However, this route presents significant reproducibility challenges:

  • Carbocation Rearrangement: The nonyl carbocation formed from 1-nonene and an acid catalyst is prone to rearrangement, leading to a mixture of branched-chain isomers at the para position, not the desired linear nonyl group. This makes the final product an inconsistent mixture.[9]

  • Catalyst Deactivation: The sterically hindered phenol can sometimes interfere with catalyst activity, leading to inconsistent reaction rates.

  • Harsh Conditions: The conditions required are often harsher than in Pathway A, potentially leading to de-alkylation (loss of a tert-butyl group) as a side reaction.[1]

Comparative Analysis: Pathway A vs. Pathway B

FeaturePathway A: ortho-Alkylation of 4-NonylphenolPathway B: para-Alkylation of 2,6-di-tert-butylphenol
Reproducibility High: Excellent control over regioselectivity with the correct catalyst. The tert-butyl cation does not rearrange.Low: Prone to carbocation rearrangement of the nonyl group, leading to inconsistent isomeric mixtures.
Number of Steps 1 (assuming 4-nonylphenol is available)1 (assuming 2,6-di-tert-butylphenol is available)
Typical Yield Good to Excellent (>85%)Moderate to Good (highly variable)
Isomeric Purity HighLow to Moderate
Key Challenge Precise temperature control and handling of isobutylene gas.Preventing nonyl group rearrangement and side reactions.
Recommendation Strongly Recommended for consistent, high-purity product.Not recommended for applications requiring high purity and reproducibility.

Quality Control and Final Product Characterization

To validate the success and reproducibility of the synthesis, the final product must be rigorously characterized.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for confirming the molecular weight (m/z = 332.31 for C₂₃H₄₀O) and assessing purity. The retention time serves as a reliable marker for batch-to-batch consistency.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic singlets for the two equivalent tert-butyl groups (~1.4 ppm, 18H) and the phenolic OH (~5.0 ppm, 1H). The aromatic protons should appear as a singlet (~7.0 ppm, 2H). The nonyl chain will show a series of multiplets.

    • ¹³C NMR: Will confirm the number of unique carbon environments, providing structural verification.

  • Infrared (IR) Spectroscopy: A broad peak around 3640 cm⁻¹ is characteristic of the sterically hindered O-H stretch.

Conclusion and Recommendation

For researchers and developers requiring a consistent and high-purity source of 2,6-di-tert-butyl-4-nonylphenol, the ortho-alkylation of 4-nonylphenol using an aluminum phenoxide catalyst (Pathway A) is the unequivocally superior and more reproducible method. Its ability to control regioselectivity and avoid carbocation rearrangement is critical for achieving a structurally defined final product. While Pathway B is chemically plausible, the inherent lack of control over the nonyl group's structure makes it unsuitable for applications demanding high reproducibility. By carefully controlling the key parameters outlined in Pathway A—particularly catalyst choice and reaction temperature—scientists can establish a robust and reliable synthesis for this important antioxidant.

References

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  • Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. [URL: https://www.mdpi.com/2073-4344/12/11/1441][14]

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  • 2,6-Di-tert-butylphenol - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/2,6-Di-tert-butylphenol][6]

  • A new mechanism - Key for an improved synthesis of 2,6-di-tert-butylphenol. ResearchGate. [URL: https://www.researchgate.net/publication/257321683_A_new_mechanism_-_Key_for_an_improved_synthesis_of_26-di-tert-butylphenol][15]

  • Friedel–Crafts reaction - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction][1]

  • The Friedel-Crafts Reaction. University of Minnesota. [URL: https://chem.umn.edu/sites/chem.umn.edu/files/friedel-crafts_alkylation.pdf][2]

  • Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/058.shtm][16]

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  • Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.Google Patents. [URL: https://patents.google.
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